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  • Product: Isopropyl dimethylcarbamate
  • CAS: 38580-89-1

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Protocols & Analytical Methods

Method

Application Note: A Robust LC-MS/MS Method for the High-Sensitivity Analysis of Carbamate Compounds in Complex Matrices

Introduction: The Analytical Challenge of Carbamates Carbamates are a class of organic compounds derived from carbamic acid. Due to their potent insecticidal properties and broad spectrum of activity, they are among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Carbamates

Carbamates are a class of organic compounds derived from carbamic acid. Due to their potent insecticidal properties and broad spectrum of activity, they are among the most widely used pesticides in agriculture.[1][2] However, their mechanism of action, the inhibition of acetylcholinesterase, also poses significant health risks to humans and can have adverse effects on the environment.[3] This has led to stringent regulatory limits on their residue levels in food, water, and environmental samples.

From an analytical perspective, carbamates present a distinct challenge. Many are thermally labile, meaning they readily degrade at the high temperatures used in Gas Chromatography (GC) inlets, making GC-based methods unreliable for many compounds in this class.[1] Consequently, Liquid Chromatography (LC) has become the technique of choice.[4][5] When coupled with tandem mass spectrometry (MS/MS), LC provides a powerful platform for the selective, sensitive, and robust quantification of carbamate residues, even in the most complex sample matrices.

This guide provides a comprehensive overview and a detailed protocol for the analysis of carbamate compounds using LC-MS/MS, emphasizing the causality behind experimental choices to ensure method integrity and trustworthiness.

The Analytical Strategy: A Three-Pillar Approach

A successful carbamate analysis method rests on three critical pillars: efficient sample preparation, robust chromatographic separation, and selective mass spectrometric detection. Each stage must be optimized to overcome matrix effects and achieve the low detection limits required by regulatory standards.

Pillar 1: Sample Preparation - The QuEChERS Revolution

The goal of sample preparation is to extract the target carbamates from the sample matrix while simultaneously removing interfering compounds (e.g., fats, pigments, sugars) that can compromise the analysis. For many food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard.[6] It offers excellent recovery for a wide range of pesticides with minimal solvent usage.[7][8][9]

The Causality Behind the QuEChERS Workflow:

  • Extraction & Salting Out: The process begins by homogenizing the sample with an organic solvent, typically acetonitrile. Acetonitrile is effective because it is fully miscible with the water in the sample, allowing for efficient extraction of polar and non-polar carbamates. Subsequently, a salt mixture (e.g., magnesium sulfate and sodium acetate) is added.[8] This serves a dual purpose: magnesium sulfate absorbs excess water, forcing a phase separation, while the acetate buffers the mixture. This "salting-out" effect drives the pesticides into the acetonitrile layer, separating them from water-soluble matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents for cleanup. The choice of sorbents is critical and matrix-dependent:

    • Primary Secondary Amine (PSA): This is the most common sorbent, used to remove organic acids, fatty acids, and some sugars.

    • C18 (Octadecylsilane): Added for samples with high fat content (e.g., dairy, oily crops) to remove non-polar lipids.[8]

    • Graphitized Carbon Black (GCB): Used for samples rich in pigments like chlorophyll and carotenoids (e.g., spinach, carrots). Caution is advised as GCB can also retain some planar pesticides.[8]

For simpler matrices like drinking water, a direct injection approach after filtration is often sufficient, as outlined in methods like ASTM D-7645.[10]

Pillar 2: Liquid Chromatography - Achieving Baseline Separation

The LC system separates the carbamates from each other and from any remaining matrix components before they enter the mass spectrometer.

Key Experimental Choices:

  • Column Chemistry: Reversed-phase chromatography using a C18 column is the most common approach and provides excellent retention and separation for the majority of carbamates.[2][10] For faster analysis times, specialized columns, such as those specifically designed for carbamate analysis, can significantly reduce run times from over 20 minutes to under 5 minutes.[1]

  • Mobile Phase: A binary mobile phase system is typically used, consisting of water (A) and an organic solvent like acetonitrile or methanol (B).[5] Small amounts of additives are crucial for performance:

    • Formic Acid (0.1%): Acidifies the mobile phase to ensure that carbamates are in their neutral or protonated form, leading to better peak shapes and promoting efficient protonation for positive mode ESI-MS.[5]

    • Ammonium Formate/Acetate: Acts as a buffer and provides ions that can aid in the formation of adducts (e.g., [M+NH₄]⁺), which can be beneficial for the ionization of certain compounds.[2]

  • Gradient Elution: A gradient elution program, which starts with a high percentage of aqueous mobile phase and gradually increases the organic percentage, is essential for multi-residue analysis. This allows for the effective elution of carbamates with a wide range of polarities within a single run.

Pillar 3: Mass Spectrometry - Unambiguous Identification and Quantification

Tandem mass spectrometry, particularly with a triple quadrupole (QqQ) instrument, provides the ultimate in sensitivity and selectivity.

The Power of Multiple Reaction Monitoring (MRM):

The MRM acquisition mode is the cornerstone of quantitative pesticide analysis.[11] Its high selectivity is derived from a two-stage mass filtering process:

  • Q1 - Precursor Ion Selection: The first quadrupole (Q1) is set to isolate only the protonated molecule of a specific carbamate (the "precursor ion," e.g., [M+H]⁺). All other ions are filtered out.

  • q2 - Collision-Induced Dissociation (CID): The isolated precursor ion is accelerated into the second quadrupole (q2), which acts as a collision cell. It is filled with an inert gas (e.g., argon), and upon collision, the precursor ion fragments into smaller, characteristic "product ions."

  • Q3 - Product Ion Monitoring: The third quadrupole (Q3) is set to monitor only one or more of these specific product ions.

This precursor-to-product ion transition is unique to the target analyte, effectively eliminating background noise and confirming the analyte's identity with high confidence. For robust confirmation, regulatory guidelines like SANTE mandate monitoring at least two MRM transitions per compound: a "quantifier" for concentration measurement and a "qualifier" to confirm identity by maintaining a consistent ion ratio.[12] Many N-methyl carbamates exhibit a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da), which provides a useful diagnostic fragment for method development.[11]

Detailed Experimental Protocol: Analysis of Carbamates in Spinach

This protocol details a complete workflow using the QuEChERS extraction method followed by LC-MS/MS analysis.

Part A: Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 10 g (± 0.1 g) of homogenized spinach sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard solution to monitor extraction efficiency and correct for matrix effects.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Rationale: Spinach requires robust cleanup. PSA removes organic acids and GCB (if used, e.g., 50mg) removes chlorophyll. MgSO₄ removes residual water.

    • Vortex for 30 seconds.

  • Final Centrifugation & Filtration: Centrifuge at ≥4000 rcf for 5 minutes. Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Part B: LC-MS/MS Analysis

The following tables outline the instrumental parameters for the analysis.

LC Parameter Setting
Column Reversed-phase C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
MS Parameter Setting
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Part C: Data Acquisition and Validation
  • Calibration: Prepare matrix-matched calibration standards by spiking blank spinach extract at various concentration levels (e.g., 1, 5, 10, 50, 100 µg/kg).[13] This is critical to compensate for signal suppression or enhancement caused by the sample matrix.

  • Method Validation: The method must be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure its performance.[12]

Validation Parameter Acceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy (Recovery) 70-120%
Precision (RSD) ≤ 20%
Limit of Quantification (LOQ) The lowest concentration level meeting accuracy and precision criteria. Must be at or below the regulatory Maximum Residue Limit (MRL).

Example MRM Transitions for Common Carbamates:

Compound Precursor Ion (m/z) Product Ion (Quantifier) Product Ion (Qualifier)
Carbofuran222.1165.1123.1
Carbaryl202.1145.1117.1
Methomyl163.088.0106.0
Aldicarb191.1116.189.1
Propoxur209.1111.1167.1

Visualizations

LCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Homogenize Sample (10g) Extract 2. Add Acetonitrile & Salts, Shake Homogenize->Extract Centrifuge1 3. Centrifuge Extract->Centrifuge1 dSPE 4. d-SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->dSPE Centrifuge2 5. Centrifuge & Filter dSPE->Centrifuge2 LC LC Separation (C18 Column) Centrifuge2->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Matrix-Matched Curve) MS->Quant Report Final Report Quant->Report

Caption: The overall analytical workflow for carbamate analysis.

MRM_Principle ESI Ion Source (ESI+) Q1 Q1 Precursor Ion Filter ESI->Q1 Ion Mixture q2 q2 Collision Cell (Fragmentation) Q1->q2 Isolated Precursor Ion Q3 Q3 Product Ion Filter q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Caption: The principle of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer.

References

  • Effective Analysis Carbamate Pesticides | Separation Science .

  • EPA Method 531.1 Carbamate Pesticide Testing in Drinking Water .

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 - Shimadzu Scientific Instruments .

  • The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development .

  • Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator - MDPI .

  • Simultaneous Quantification of Carbamate Insecticides in Human Plasma by Liquid chromatography/tandem Mass Spectrometry - PubMed .

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent .

  • Validation Study on a Multi-Residue Method for Determination of Pesticides in Agricultural Products by LC-MS/MS - J-Stage .

  • LC-MS Application Data Sheet No. 054 Simultaneous Analysis of Carbamate Pesticides with LC-MS .

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - U.S. Environmental Protection Agency .

  • QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed .

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - U.S. Environmental Protection Agency .

  • Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes - SciELO .

  • Analysis of N-Methyl Carbamate Pesticides in Food .

  • Development and validation of LC-MS/MS method for determining multi-residue pesticides in vegetables - PubMed .

  • LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic - Taylor & Francis .

  • Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PubMed .

  • Comparative study between the published analysis methods for carbamates. | Download Table - ResearchGate .

  • (PDF) MODIFIED QUECHERS EXTRACTION METHOD FOR THE EVALUATION OF CARBAMATE PESTICIDES IN FRUITS AND VEGETABLES GROWN IN TIRUPUR, SOUTH INDIA - ResearchGate .

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC .

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - Semantic Scholar .

Sources

Application

Isopropyl dimethylcarbamate in agrochemical research

Technical Application Note: Isopropyl Dimethylcarbamate (IPDMC) in Agrochemical Research Abstract & Strategic Relevance Isopropyl N,N-dimethylcarbamate (IPDMC, CAS 38580-89-1) represents a fundamental structural motif in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Isopropyl Dimethylcarbamate (IPDMC) in Agrochemical Research

Abstract & Strategic Relevance

Isopropyl N,N-dimethylcarbamate (IPDMC, CAS 38580-89-1) represents a fundamental structural motif in the carbamate class of acetylcholinesterase (AChE) inhibitors. While commercial carbamates (e.g., Pirimicarb, Isolan) utilize complex leaving groups to enhance binding affinity, IPDMC serves as a critical model substrate for studying the intrinsic carbamylation kinetics of the dimethylcarbamoyl "warhead."

This guide details the application of IPDMC in Structure-Activity Relationship (SAR) studies, providing protocols for its synthesis, kinetic evaluation against AChE, and analytical quantification. By isolating the dimethylcarbamoyl moiety, researchers can decouple steric binding effects from the chemical reactivity of the carbamate ester bond, a vital step in designing next-generation aphicides with reduced mammalian toxicity.

Part 1: Chemical Framework & Synthesis Protocol

The synthesis of IPDMC relies on nucleophilic substitution. The objective is to introduce the dimethylcarbamoyl group onto the isopropanol scaffold. This reaction is the baseline for attaching this "warhead" to more complex phenols or oximes in advanced pesticide discovery.

Mechanism of Action (Chemical)

The reaction proceeds via an addition-elimination mechanism where the hydroxyl oxygen of isopropanol attacks the carbonyl carbon of dimethylcarbamoyl chloride. A non-nucleophilic base is required to scavenge the liberated HCl and drive the equilibrium forward.

Protocol A: Synthesis of Isopropyl Dimethylcarbamate

Safety Warning: Dimethylcarbamoyl chloride is a lachrymator and potential carcinogen. Isopropyl dimethylcarbamate is a cholinesterase inhibitor.[1][2][3][4] Work in a fume hood with full PPE (nitrile gloves, respirator).

Reagents:

  • Isopropanol (anhydrous)

  • Dimethylcarbamoyl chloride (DMCC)

  • Triethylamine (TEA) or Pyridine (Base)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere to prevent hydrolysis of DMCC.

  • Solvation: Dissolve Isopropanol (10 mmol, 0.60 g) and Triethylamine (12 mmol, 1.21 g) in anhydrous DCM (50 mL). Cool the mixture to 0°C in an ice bath to control the exotherm.

  • Addition: Add Dimethylcarbamoyl chloride (10 mmol, 1.07 g) dropwise over 15 minutes.

    • Expert Insight: Slow addition prevents localized overheating, which can lead to side reactions or decomposition of the chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2).

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl (30 mL).

    • Separate the organic layer. Wash with water (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield IPDMC as a colorless oil.

Data Output:

  • Yield: Typically 85–92%.

  • Appearance: Colorless liquid.

  • Boiling Point: ~145°C.

Part 2: Biological Mechanism (AChE Inhibition)

The primary utility of IPDMC in research is quantifying the carbamylation rate constant (


) .

The inhibition of AChE by carbamates is a two-step process:

  • Binding: Formation of a reversible Michaelis complex (

    
    ).
    
  • Carbamylation: The carbamate cleaves, releasing the alcohol (isopropanol) and transferring the dimethylcarbamoyl group to the active site Serine hydroxyl. This forms the carbamylated enzyme (

    
    ), which is stable and inactive.
    

Because IPDMC lacks a bulky hydrophobic group (like the phenyl ring in Carbofuran), its initial binding affinity (


) is low. This makes it an excellent tool to measure the chemical reactivity of the carbamate bond specifically, without the interference of strong hydrophobic binding.
Visualizing the Inhibition Pathway

AChE_Inhibition Enzyme Free AChE (Active) Complex Michaelis Complex (E·I Reversible) Enzyme->Complex + IPDMC (k1) Inhibitor IPDMC (Inhibitor) Complex->Enzyme (k-1) Carbamylated Carbamylated AChE (Inactive) Complex->Carbamylated Carbamylation (k2) Rate Limiting Step LeavingGroup Isopropanol (Released) Complex->LeavingGroup Release Regenerated Regenerated AChE (Slow Hydrolysis) Carbamylated->Regenerated Decarbamylation (k3) (Very Slow) Regenerated->Enzyme

Figure 1: Kinetic pathway of AChE inhibition by IPDMC. The transition from the Michaelis Complex to the Carbamylated state (


) is the critical parameter measured using IPDMC.

Part 3: Analytical Protocols

Accurate detection of IPDMC is required for residue analysis and confirming synthesis purity.

Protocol B: HPLC-UV Quantification

Based on reverse-phase separation principles for polar carbamates.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (MeCN)
Gradient Isocratic 60:40 (A:B) or Gradient 10%→90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Carbamate carbonyl absorbance)
Retention Time ~4.5 min (dependent on column length)

Note: For MS-compatible analysis (LC-MS/MS), replace Phosphoric Acid with 0.1% Formic Acid.

Protocol C: Ellman’s Assay for IC50 Determination

To determine the inhibitory potency of IPDMC.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme Source: Electric eel AChE or Recombinant Human AChE (0.1 U/mL).

  • Procedure:

    • Incubate Enzyme + IPDMC (varying concentrations:

      
       to 
      
      
      
      M) for 10 minutes at 25°C.
    • Add DTNB and ATCh.

    • Measure Absorbance at 412 nm kinetically for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[IPDMC]. Determine IC50 using non-linear regression (Hill equation).

    • Expectation: IPDMC will show a higher IC50 (lower potency) compared to Carbaryl due to the lack of an aromatic leaving group, serving as a low-affinity baseline.

Part 4: Comparative Data Table

The following table contextualizes IPDMC against common carbamate structures to highlight its role as a kinetic standard.

CompoundStructure TypeLeaving GroupRole in ResearchApprox.[1][3][5] Potency (AChE)
IPDMC Aliphatic CarbamateIsopropanolKinetic Model / IntermediateLow (mM range)
Isolan Heterocyclic CarbamatePyrazolyl derivativeSystemic AphicideHigh (µM range)
Pirimicarb Heterocyclic CarbamatePyrimidinyl derivativeSelective AphicideHigh (µM range)
Carbofuran Aromatic CarbamateDihydrobenzofuranBroad SpectrumVery High (nM range)

References

  • PubChem. (2024).[5] Isopropyl dimethylcarbamate - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2018). HPLC Analysis of Isopropyl Dimethylcarbamate. Application Note. Retrieved from [Link]

  • World Health Organization (WHO). (1986). Carbamate Pesticides: A General Introduction (Environmental Health Criteria 64). International Programme on Chemical Safety. Retrieved from [Link]

  • Casida, J. E. (1963). Mode of action of carbamates. Annual Review of Entomology.
  • Fukuto, T. R. (1990). Mechanism of Action of Organophosphorus and Carbamate Insecticides. Environmental Health Perspectives. (Basis for structure-activity relationships).[2][4]

Sources

Method

Application Note: A Robust Gas Chromatography Method for the Analysis of Isopropyl Dimethylcarbamate

Abstract This application note presents a detailed and robust method for the analysis of Isopropyl N,N-dimethylcarbamate using gas chromatography (GC). Isopropyl N,N-dimethylcarbamate and related carbamate compounds are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust method for the analysis of Isopropyl N,N-dimethylcarbamate using gas chromatography (GC). Isopropyl N,N-dimethylcarbamate and related carbamate compounds are of significant interest in various fields, including agriculture and chemical manufacturing. Due to the inherent thermal lability of many carbamates, their analysis by GC can be challenging. This guide provides a comprehensive protocol that addresses these challenges through careful optimization of sample preparation, GC inlet parameters, and chromatographic conditions to ensure accurate and reproducible quantification. The method utilizes a common mid-polarity capillary column and can be coupled with either a Nitrogen-Phosphorus Detector (NPD) for selective and sensitive detection or a Mass Spectrometer (MS) for definitive identification.

Introduction: The Analytical Challenge of Carbamates

Isopropyl N,N-dimethylcarbamate belongs to the carbamate class of organic compounds. Carbamates are esters of carbamic acid and are widely used as pesticides, herbicides, and intermediates in chemical synthesis. The accurate determination of these compounds in various matrices is crucial for quality control, environmental monitoring, and safety assessment.

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the analysis of carbamates by GC is often complicated by their thermal instability.[1] At the high temperatures typically employed in GC injectors, many carbamates can degrade, leading to inaccurate quantification and the potential for misidentification of the parent compound. A study on the thermal decomposition of isopropyl N,N-dimethylcarbamate has shown that degradation can occur at temperatures between 212-329 °C (485-602 K). Therefore, a successful GC method for this analyte must be carefully designed to minimize thermal stress.

This application note provides a field-proven methodology that mitigates thermal degradation, ensuring the integrity of the analyte throughout the analytical process.

Physicochemical Properties of Isopropyl N,N-dimethylcarbamate

Understanding the physicochemical properties of the analyte is fundamental to developing a robust GC method.

PropertyValueSource
Molecular FormulaC₆H₁₃NO₂[2]
Molecular Weight131.17 g/mol [2]
Boiling Point (estimated) ~160-180 °CBased on related compounds and thermal stability data. The related Isopropyl carbamate has a boiling point of 183 °C.[3]
Thermal Stability Decomposes at 212-329 °C[4]

The estimated boiling point and known thermal decomposition range are critical for defining the GC oven temperature program and, most importantly, the injector temperature.

Experimental Workflow

The overall analytical workflow is designed to ensure sample integrity and analytical accuracy.

Sources

Application

Application Notes and Protocols for the Analysis of Isopropyl Dimethylcarbamate

Introduction: The Analytical Imperative for Isopropyl Dimethylcarbamate Isopropyl dimethylcarbamate is a chemical intermediate used in the synthesis of various products, including certain pesticides and pharmaceuticals.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Isopropyl Dimethylcarbamate

Isopropyl dimethylcarbamate is a chemical intermediate used in the synthesis of various products, including certain pesticides and pharmaceuticals.[1] Its carbamate structure warrants analytical scrutiny in various matrices to understand its environmental fate, ensure food safety, and for quality control in industrial processes. The accurate quantification of isopropyl dimethylcarbamate hinges on robust and efficient sample preparation, a critical step that isolates the analyte from complex sample matrices and minimizes interferences prior to instrumental analysis.

This guide provides a comprehensive overview of state-of-the-art sample preparation techniques for isopropyl dimethylcarbamate, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles and provide detailed, field-proven protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The subsequent analysis is typically performed using sensitive and selective techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Physicochemical Properties of Isopropyl Dimethylcarbamate

A fundamental understanding of the analyte's properties is paramount in designing an effective sample preparation strategy.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[3]
Molecular Weight 131.176 g/mol [3]
LogP (Octanol-Water Partition Coefficient) 1.38[3]
Boiling Point 144.7 °C at 760 mmHg[1]

The LogP value of 1.38 indicates that isopropyl dimethylcarbamate is a moderately polar compound, a key consideration for selecting appropriate extraction solvents and SPE sorbents.[3]

Section 1: QuEChERS - The "Go-To" Method for Complex Matrices

The QuEChERS method has revolutionized the analysis of pesticide residues in food and agricultural products due to its simplicity, speed, and minimal solvent usage.[4] It involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

Causality Behind the QuEChERS Workflow

The initial extraction with acetonitrile is effective for a wide range of pesticides, including moderately polar carbamates. The addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous sample and the acetonitrile layer, driving the analytes into the organic phase. MgSO₄ also removes water from the extract. The subsequent d-SPE step utilizes a combination of sorbents to remove specific matrix interferences. Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and some fatty acids, while C18 is employed for the removal of nonpolar interferences like fats and waxes.[5] For pigmented samples, graphitized carbon black (GCB) can be added to remove chlorophyll and other pigments, though it may also retain some planar pesticides.

Visualizing the QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Homogenized_Sample Homogenized Sample (e.g., 10-15 g) Add_Acetonitrile Add Acetonitrile (e.g., 10-15 mL) Homogenized_Sample->Add_Acetonitrile Add_Salts Add QuEChERS Salts (MgSO₄, NaCl) Add_Acetonitrile->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge_1 Centrifuge Shake->Centrifuge_1 Transfer_Supernatant Transfer Supernatant (Aliquot) Centrifuge_1->Transfer_Supernatant Acetonitrile Layer Add_dSPE_Sorbents Add d-SPE Sorbents (PSA, C18, MgSO₄) Transfer_Supernatant->Add_dSPE_Sorbents Shake_2 Shake/Vortex (30 sec) Add_dSPE_Sorbents->Shake_2 Centrifuge_2 Centrifuge Shake_2->Centrifuge_2 Final_Extract Collect Final Extract Centrifuge_2->Final_Extract Analysis Analyze by LC-MS/MS or GC-MS Final_Extract->Analysis

Caption: General workflow of the QuEChERS method.

Detailed QuEChERS Protocol for Vegetable Matrices

This protocol is adapted from a validated method for carbamates in cabbage and can be applied to other similar vegetable matrices.[4]

Materials:

  • Homogenizer

  • 50 mL centrifuge tubes

  • 15 mL d-SPE tubes containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18

  • Acetonitrile (HPLC grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples like freeze-dried vegetables, rehydrate with an appropriate amount of water before homogenization.[4]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

  • Partitioning: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute. The salts will cause the separation of the acetonitrile and aqueous layers.

  • Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.

  • d-SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • Vortex and Centrifuge: Cap the d-SPE tube and vortex for 30 seconds. Centrifuge at ≥4000 x g for 5 minutes.

  • Final Extract: The supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS or GC-MS analysis.

Expected Performance of QuEChERS for Carbamates
ParameterTypical ValueSource
Recovery 70-120%[6]
Relative Standard Deviation (RSD) < 20%[6]
Limit of Quantification (LOQ) 1.0 - 10.0 µg/kg[4]

Section 2: Solid-Phase Extraction (SPE) for Aqueous and Soil Samples

SPE is a highly selective and versatile technique for the extraction and cleanup of analytes from liquid samples, including water and soil extracts. It relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent).

The Rationale of SPE

The choice of sorbent is critical for successful SPE. For a moderately polar compound like isopropyl dimethylcarbamate, a reversed-phase (RP) sorbent such as C18 (octadecylsilane) is a suitable choice.[7] The non-polar C18 stationary phase retains the analyte from the polar aqueous sample through hydrophobic interactions. Interferences that are more polar than the analyte will pass through the cartridge during the loading and washing steps. The analyte is then eluted with a less polar organic solvent that disrupts the hydrophobic interactions.

Visualizing the SPE Workflow

SPE_Workflow Condition Conditioning (Methanol) Equilibrate Equilibration (Water) Condition->Equilibrate Load Sample Loading Equilibrate->Load Wash Washing (e.g., Water/Methanol) Load->Wash Elute Elution (e.g., Acetonitrile) Wash->Elute Analyze Analysis Elute->Analyze

Caption: The fundamental steps of Solid-Phase Extraction (SPE).

Detailed SPE Protocol for Water Samples

This protocol is based on general principles for the extraction of moderately polar pesticides from water.

Materials:

  • SPE manifold

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Nitrogen evaporator (optional)

Procedure:

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to wet the sorbent and activate the stationary phase. Do not allow the cartridge to go dry.

  • Cartridge Equilibration: Pass 5 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample (e.g., 100-500 mL, adjusted to pH 7) onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water.

  • Elution: Elute the isopropyl dimethylcarbamate from the cartridge with 5-10 mL of acetonitrile or another suitable organic solvent into a collection tube.

  • Concentration and Reconstitution: The eluate can be concentrated under a gentle stream of nitrogen if necessary. The residue is then reconstituted in a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS/MS).

Expected Performance of SPE for Carbamates
ParameterTypical ValueSource
Recovery 79-109%[8]
Relative Standard Deviation (RSD) 1.4-9.9%[8]
Limit of Detection (LOD) 0.8-1.9 ng/mL[8]

Section 3: Liquid-Liquid Extraction (LLE) - A Classic and Robust Technique

LLE is a fundamental sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For isopropyl dimethylcarbamate, LLE can be an effective method for its extraction from aqueous samples.

Principles of LLE for Isopropyl Dimethylcarbamate

The choice of extraction solvent is crucial in LLE and is guided by the "like dissolves like" principle. Given the moderate polarity of isopropyl dimethylcarbamate, solvents such as dichloromethane or a mixture of ethyl acetate and hexane are suitable choices. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase and by performing multiple extractions with fresh solvent. The addition of salt (salting out) to the aqueous phase can also improve the extraction efficiency by reducing the solubility of the analyte in the aqueous layer.[9]

Visualizing the LLE Workflow

LLE_Workflow Aqueous_Sample Aqueous Sample Add_Solvent Add Immiscible Organic Solvent Aqueous_Sample->Add_Solvent Shake_Vortex Shake/Vortex Add_Solvent->Shake_Vortex Phase_Separation Phase Separation (Centrifuge) Shake_Vortex->Phase_Separation Collect_Organic Collect Organic Layer Phase_Separation->Collect_Organic Dry_Concentrate Dry and Concentrate Collect_Organic->Dry_Concentrate Reconstitute Reconstitute Dry_Concentrate->Reconstitute Analysis Analysis Reconstitute->Analysis

Sources

Method

Technical Application Note: Isopropyl Dimethylcarbamate in Medicinal Chemistry

Executive Summary & Chemical Profile[1][2][3][4] Isopropyl dimethylcarbamate (IPDMC) represents a critical structural motif in medicinal chemistry, serving primarily as a model pharmacophore for stability studies and a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

Isopropyl dimethylcarbamate (IPDMC) represents a critical structural motif in medicinal chemistry, serving primarily as a model pharmacophore for stability studies and a prodrug moiety for phenolic and amine-based drugs.[1] Unlike mono-substituted carbamates, the N,N-disubstituted nature of IPDMC confers significant resistance to systemic hydrolysis, making it a vital reference point for designing orally bioavailable drugs with optimized half-lives.[1]

This guide details the application of IPDMC in prodrug design, provides a validated synthesis protocol, and outlines the methodology for assessing its hydrolytic stability against acetylcholinesterase (AChE) and plasma esterases.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name Propan-2-yl N,N-dimethylcarbamate
CAS Number 38580-89-1
Formula

MW 131.17 g/mol
Boiling Point ~145°C (at 760 mmHg)
Solubility Miscible in Ethanol, DMSO, Acetonitrile; Sparingly soluble in water
Key Function Prodrug moiety, AChE inhibitor model, Carbamoylation reagent

Core Application: The Carbamate Prodrug Strategy[1][2][3][6]

The primary utility of IPDMC in drug development lies in its structural logic.[1] It serves as a benchmark for the "Dimethylcarbamate Shield" strategy.[1]

Mechanistic Rationale

Many phenolic drugs (e.g., dopamine agonists, steroids) suffer from rapid first-pass metabolism (glucuronidation/sulfation).[1] Masking the phenol as a carbamate protects the hydroxyl group.[1]

  • Mono-substituted Carbamates (

    
    ):  Chemically unstable and rapidly hydrolyzed by esterases.[1]
    
  • Disubstituted Carbamates (

    
     - e.g., IPDMC):  The steric bulk and lack of an acidic proton on the nitrogen drastically reduce the rate of enzymatic hydrolysis.[1]
    

Application Logic: Researchers synthesize IPDMC derivatives to tune the release rate of the parent drug.[1] If the IPDMC motif is too stable, the drug is never released.[1] If it is too labile, protection fails.[1] IPDMC sits in the "sweet spot" of stability, often requiring specific oxidative activation (via CYP450) or prolonged esterase exposure to release the cargo.[1]

Visualization: Metabolic Fate & Prodrug Activation

The following diagram illustrates the differential stability and activation pathway of the dimethylcarbamate moiety compared to labile esters.

G Prodrug Drug-O-C(=O)N(Me)2 (Dimethylcarbamate Prodrug) Systemic Systemic Circulation (Plasma Esterases) Prodrug->Systemic High Stability (Resists Hydrolysis) Liver Hepatic CYP450 (Oxidative Dealkylation) Systemic->Liver Transport Active Active Drug-OH + CO2 + Methylamine Systemic->Active Slow Hydrolysis (t1/2 > 4h) Intermediate Unstable Intermediate [Drug-O-C(=O)NH(Me)] Liver->Intermediate Hydroxylation -> Dealkylation Intermediate->Active Spontaneous Collapse

Figure 1: The metabolic activation pathway of dimethylcarbamate prodrugs.[1] Note the requirement for oxidative activation or slow enzymatic hydrolysis, distinguishing it from simple esters.[1]

Experimental Protocol: Synthesis of Isopropyl Dimethylcarbamate

Objective: To synthesize high-purity IPDMC for use as a reference standard in stability assays. Reaction Type: Nucleophilic Acyl Substitution (Carbamoylation).[1]

Materials
  • Reagent A: Dimethylcarbamoyl chloride (DMCC) [Toxic, lachrymator][1]

  • Reagent B: Isopropanol (Anhydrous)[1]

  • Base: Pyridine or Triethylamine (TEA)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, 5 mol%)[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Solvation: Charge the RBF with Isopropanol (1.0 equiv, 50 mmol) and dry DCM (100 mL).

  • Base Addition: Add Triethylamine (1.2 equiv, 60 mmol) and DMAP (0.05 equiv). Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Dimethylcarbamoyl chloride (1.1 equiv, 55 mmol) dropwise via a syringe or addition funnel over 15 minutes.

    • Caution: DMCC is a suspected carcinogen and corrosive.[1] Handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). Stain with Iodine or PMA (carbamates are not UV active unless derivatized, but DMCC is).[1]

  • Work-up:

    • Quench with saturated

      
       solution (50 mL).[1]
      
    • Separate the organic layer.[1]

    • Wash the organic layer with 1M HCl (2x 50 mL) to remove excess pyridine/TEA.[1]

    • Wash with saturated

      
       and Brine.[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude oil via vacuum distillation (bp ~103°C @ reduced pressure) or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% (Colorless liquid).

Protocol: Hydrolytic Stability Profiling (Plasma vs. Buffer)

Objective: To quantify the stability of the dimethylcarbamate moiety compared to a standard ester, validating its use as a stable prodrug linker.

Reagents
  • Test Compound: Isopropyl dimethylcarbamate (synthesized above).

  • Matrices:

    • PBS Buffer (pH 7.4).[1]

    • Simulated Gastric Fluid (SGF, pH 1.2).[1]

    • Human Plasma (pooled, mixed gender).[1]

  • Internal Standard: Propranolol or similar stable compound.[1]

Workflow
  • Stock Preparation: Prepare a 10 mM stock solution of IPDMC in DMSO.

  • Incubation:

    • Spike the matrix (Plasma or Buffer) with the stock solution to a final concentration of 10 µM (0.1% DMSO final).[1]

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Aliquot 100 µL samples at time points:

      
       minutes (24h).
      
  • Quenching:

    • Immediately add 300 µL of ice-cold Acetonitrile containing the Internal Standard.[1]

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Inject the supernatant into LC-MS/MS.

    • Note: Since IPDMC lacks a strong chromophore, MS detection (MRM mode) is required.[1]

    • MRM Transition: Monitor parent ion

      
       and fragment ions (e.g., loss of isopropyl group).[1]
      
Data Interpretation

Calculate the


 remaining at each time point.[1]
  • Result A (High Stability):

    
     remaining after 24h in Plasma.[1] Indicates the dimethylcarbamate is robust and suitable for systemic circulation.[1]
    
  • Result B (Instability): Rapid degradation (

    
     min).[1] Suggests high susceptibility to butyrylcholinesterase (BChE).[1]
    

Toxicology & Mechanism of Action (AChE Inhibition)

While IPDMC is a useful chemical tool, it possesses intrinsic biological activity that must be accounted for in safety profiles.[1] Like many carbamates, it acts as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE).[1]

Mechanism

The dimethylcarbamoyl group transfers to the serine residue in the AChE active site.[1]



Unlike the acetylated enzyme (from Acetylcholine), which hydrolyzes in microseconds, the carbamoylated enzyme hydrolyzes very slowly (minutes to hours), leading to temporary accumulation of acetylcholine.[1]

Safety Note: When using IPDMC as a solvent or reagent in large quantities, treat it as a potential neurotoxin.[1]

References

  • Vulcachem. (2023).[1] Isopropyl dimethylcarbamate: Chemical Identity and Structural Characteristics. VulcanChem Technical Data. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 95685, Isopropyl dimethylcarbamate. PubChem.[1][2] Link

  • Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[1] Link[1]

  • Hansen, K. T., et al. (2010).[1] Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Pharmaceutical Sciences. Link

  • Keller, K., et al. (2018).[1][3] Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. Molecules, 23(2), 321.[1] Link

Sources

Application

Application Notes and Protocols for the Investigation of Carbamates in Microtubule Research

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Carbamates as Microtubule-Targeting Agents Microtubules, dynamic polymers of α- and β-...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Carbamates as Microtubule-Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and the maintenance of cell shape. Their critical function in mitosis has made them a prime target for the development of anticancer therapeutics.[1] The carbamate group is a structural motif present in numerous therapeutic agents.[2] While a significant body of research exists on various carbamate derivatives as microtubule inhibitors, specific information regarding Isopropyl dimethylcarbamate in this context is limited in publicly available scientific literature.[3][4] However, the broader class of carbamates, notably Isopropyl N-phenylcarbamate (IPC) and its analogs, have been identified as potent disruptors of microtubule organization.[5][6] This guide will, therefore, focus on the general application of carbamates in microtubule research, using established findings from related compounds to provide a framework for investigating novel carbamates like Isopropyl dimethylcarbamate.

Carbamate compounds, such as the benzimidazole carbamates, are known to inhibit microtubule synthesis by binding to β-tubulin and preventing the polymerization of tubulin dimers.[2][7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, highlighting their therapeutic potential.[8] The following sections will delve into the mechanistic insights of carbamate action and provide detailed protocols for the experimental validation of their effects on microtubules.

Mechanistic Insights: How Carbamates Disrupt Microtubule Dynamics

The precise mechanism of action can vary among different carbamate derivatives. For instance, Isopropyl N-phenylcarbamate (IPC) has been shown to have little to no effect on intact microtubules but significantly inhibits their assembly.[6] Research in plant cells has demonstrated that IPC does not depolymerize existing microtubules but rather damages the microtubule-organizing centers (MTOCs).[9][10] This leads to fragmentation of the MTOCs, splitting of the spindle poles, and the formation of abnormal mitotic spindles.[9][10] This mode of action suggests that some carbamates may not directly target tubulin dimers in the same manner as classic inhibitors like colchicine but rather interfere with the nucleation and organization of microtubules.

Other carbamates, like the benzimidazole carbamates, have been shown to directly bind to tubulin, inhibiting its polymerization.[7] This class of compounds has proven effective as antifungal and anthelmintic agents due to their selective disruption of microtubule function in these organisms.[2][11]

The proposed mechanism for carbamate-induced microtubule disruption is visualized in the following diagram:

G cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Downstream Effects Carbamate Compound Carbamate Compound Inhibition of Polymerization Inhibition of Polymerization Carbamate Compound->Inhibition of Polymerization MTOC Damage MTOC Damage Carbamate Compound->MTOC Damage Tubulin Dimers Tubulin Dimers Tubulin Dimers->Inhibition of Polymerization prevents assembly MTOC Microtubule Organizing Center (MTOC) MTOC->MTOC Damage induces fragmentation Disrupted Microtubule Network Disrupted Microtubule Network Inhibition of Polymerization->Disrupted Microtubule Network MTOC Damage->Disrupted Microtubule Network Mitotic Arrest Mitotic Arrest Disrupted Microtubule Network->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: General mechanism of microtubule disruption by carbamates.

Experimental Protocols for Characterizing Carbamate Microtubule Inhibitors

The following protocols provide a robust framework for assessing the activity of novel carbamate compounds on microtubule structure and function.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The increase in turbidity (optical density) as tubulin polymerizes is monitored over time.

Principle: Pure tubulin, when warmed in the presence of GTP, polymerizes into microtubules, causing the solution to become more turbid. A compound that inhibits this process will reduce the rate and extent of the turbidity increase.

Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Cushion Buffer (General Tubulin Buffer with 60% glycerol)

  • Test carbamate compound (e.g., Isopropyl dimethylcarbamate) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (solvent vehicle)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Protocol:

  • Preparation:

    • Resuspend lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare working solutions of the test carbamate, positive control, and negative control in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm the spectrophotometer/plate reader to 37°C.

    • In a pre-chilled 96-well plate, add the test compound, positive control, or negative control to the appropriate wells.

    • Add the tubulin solution to each well.

    • Initiate the polymerization by adding GTP to a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in the pre-warmed spectrophotometer/plate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each condition.

    • Compare the polymerization curves of the test compound-treated samples to the negative and positive controls. Inhibition is indicated by a decrease in the rate of polymerization and the final absorbance plateau.

Workflow for In Vitro Tubulin Polymerization Assay:

G Start Start Prepare Reagents Prepare Tubulin, GTP, Buffers, and Test Compounds Start->Prepare Reagents Setup Assay Plate Add Reagents to 96-well Plate on Ice Prepare Reagents->Setup Assay Plate Initiate Polymerization Add GTP and Transfer to 37°C Spectrophotometer Setup Assay Plate->Initiate Polymerization Measure Absorbance Read Absorbance at 340 nm over Time Initiate Polymerization->Measure Absorbance Analyze Data Plot Absorbance vs. Time and Compare Curves Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Microtubules in Cultured Cells

This cell-based assay allows for the direct visualization of the effects of a carbamate compound on the microtubule network within intact cells.

Principle: Cells are treated with the test compound, fixed, and then stained with an antibody specific for α-tubulin. A fluorescently labeled secondary antibody is used to visualize the microtubule network via fluorescence microscopy.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test carbamate compound

  • Positive control (e.g., Nocodazole)

  • Negative control (solvent vehicle)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture:

    • Seed cells onto glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test carbamate, positive control, and negative control for a predetermined time (e.g., 4-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with either 4% paraformaldehyde for 10 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

    • If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer for 30-60 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Incubate with DAPI for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

Expected Results: Untreated cells should display a well-defined network of filamentous microtubules. Cells treated with an effective microtubule inhibitor will show a diffuse, fragmented, or absent microtubule network.

Cell Viability and Cytotoxicity Assay

This assay determines the effect of the carbamate compound on cell proliferation and survival.

Principle: A variety of methods can be used, such as the MTT or PrestoBlue assays, which measure the metabolic activity of viable cells. A reduction in metabolic activity is indicative of decreased cell viability or cytotoxicity.

Materials:

  • Mammalian cell line

  • 96-well cell culture plates

  • Test carbamate compound

  • Positive control (e.g., Doxorubicin)

  • Negative control (solvent vehicle)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test carbamate, positive control, and negative control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Measurement:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the negative control.

    • Plot cell viability versus compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary for a Hypothetical Carbamate Inhibitor

ParameterValueCell Line/System
IC₅₀ (In Vitro Polymerization) User-definedPurified Tubulin
Effective Concentration (Immunofluorescence) User-definedHeLa, A549
IC₅₀ (Cell Viability) User-definedCancer Cell Line Panel

Conclusion and Future Directions

While direct evidence for the use of Isopropyl dimethylcarbamate in microtubule research is currently scarce, the broader family of carbamates presents a promising area for the discovery of novel microtubule-targeting agents. The protocols outlined in this guide provide a comprehensive framework for characterizing the effects of new carbamate compounds on microtubule dynamics and cell viability. Future research should focus on synthesizing and screening a library of carbamate derivatives to identify novel compounds with potent and selective anti-microtubule activity. Such studies could lead to the development of new therapeutic agents for the treatment of cancer and other diseases where microtubule function is implicated.

References

  • ResearchGate. MICROTUBULE BIOGENESIS AND CELL SHAPE IN OCHROMONAS : III. Effects of the Herbicidal Mitotic Inhibitor Isopropyl N-Phenylcarbamate on Shape and Flagellum Regeneration. [Link]

  • PMC - PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • PMC - NIH. MICROTUBULE BIOGENESIS AND CELL SHAPE IN OCHROMONAS : III. Effects of the Herbicidal Mitotic Inhibitor Isopropyl N-Phenylcarbamate on Shape and Flagellum Regeneration. [Link]

  • Wikipedia. Isopropylmethylpyrazolyl dimethylcarbamate. [Link]

  • ResearchGate. Tubulin Bond Energies and Microtubule Biomechanics Determined from Nanoindentation in Silico. [Link]

  • SIELC Technologies. Isopropyl dimethylcarbamate. [Link]

  • MySkinRecipes. isopropyl dimethylcarbamate. [Link]

  • PubChem - NIH. Isopropyl dimethylcarbamate | C6H13NO2 | CID 95685. [Link]

  • PubMed. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. [Link]

  • PMC - PubMed Central. Tubulin Bond Energies and Microtubule Biomechanics Determined from Nanoindentation in Silico. [Link]

  • Company of Biologists Journals. The influence of the microtubule inhibitor, methyl benzimidazol-2-yl carbamate (MBC) on nuclear division and the cell cycle in Saccharomyces cerevisiae. [Link]

  • ResearchGate. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris. [Link]

  • ResearchGate. Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. [Link]

  • PubMed. Appearances of microtubules after various fixative procedures, and comparison with the appearances of tobacco mosaic virus. [Link]

  • JOCPR. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]

  • PubMed. Binding of parbendazole to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy. [Link]

  • PubMed. The influence of the microtubule inhibitor, methyl benzimidazol-2-yl-carbamate (MBC) on nuclear division and the cell cycle in Saccharomyces cerevisiae. [Link]

  • PMC - NIH. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS. [Link]

  • PubMed. Structure-based approaches for the design of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors. [Link]

  • The immunophilin FKBP52 specifically binds to tubulin and prevents microtubule formation. [Link]

  • PMC - NIH. Microtubule destabilising agents: far more than just antimitotic anticancer drugs. [Link]c/articles/PMC5349429/)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Isopropyl Dimethylcarbamate in Solution

Welcome to the technical support guide for Isopropyl dimethylcarbamate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Isopropyl dimethylcarbamate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Isopropyl dimethylcarbamate in solution. As Senior Application Scientists, we have compiled this guide to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Carbamate Stability

Isopropyl dimethylcarbamate is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its carbamate structure is key to its function but also presents a primary challenge: susceptibility to degradation, particularly in solution. Understanding and mitigating these stability issues are critical for obtaining reliable and consistent experimental results. This guide will walk you through the causes of instability and provide actionable protocols to preserve your compound's integrity.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives about working with Isopropyl dimethylcarbamate.

Q1: What are the primary degradation pathways for Isopropyl dimethylcarbamate in solution?

A1: The most significant degradation pathway for Isopropyl dimethylcarbamate, a secondary carbamate, is hydrolysis. This reaction involves the cleavage of the carbamate ester bond by water. The susceptibility to hydrolysis is highly dependent on the pH of the solution.

  • Base-Catalyzed Hydrolysis: This is the dominant mechanism under neutral to alkaline conditions (pH > 7). The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the formation of an unstable intermediate that breaks down into isopropanol, dimethylamine, and carbon dioxide. Generally, carbamates are more stable than corresponding esters against alkaline hydrolysis because the carbonyl group is less electrophilic.[2] However, base catalysis is a major factor in their degradation over environmental pHs.[2] Secondary carbamates like Isopropyl dimethylcarbamate typically hydrolyze via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[2][3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the reaction can also proceed, typically involving protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. However, for many purely aliphatic carbamates, resistance to hydrolysis is expected under typical environmental conditions, with significant degradation only occurring under more extreme pH or temperature.[4]

Below is a diagram illustrating the general base-catalyzed hydrolysis pathway.

cluster_main Base-Catalyzed Hydrolysis of Isopropyl Dimethylcarbamate IDC Isopropyl Dimethylcarbamate (Stable) Intermediate Tetrahedral Intermediate (Unstable) IDC->Intermediate Reacts with OH Hydroxide Ion (OH⁻) (from basic solution) OH->Intermediate Nucleophilic Attack on Carbonyl Carbon Products Degradation Products: Isopropanol + Dimethylamine + CO₂ Intermediate->Products Spontaneous Breakdown

Caption: Base-catalyzed hydrolysis of Isopropyl dimethylcarbamate.

Q2: Which factors have the most significant impact on the stability of my Isopropyl dimethylcarbamate solution?

A2: Several factors can accelerate the degradation of your compound. Controlling these is key to maintaining a stable solution.

  • pH: As discussed, pH is the most critical factor. Stability is generally greatest in slightly acidic conditions (pH 4-6) and decreases significantly as the solution becomes more alkaline.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to store solutions at reduced temperatures (e.g., 2-8°C).[1] For long-term storage, freezing (-20°C or -80°C) is often employed, but care must be taken to avoid freeze-thaw cycles.

  • Solvent System: The choice of solvent is crucial.

    • Aqueous Buffers: Prone to hydrolysis. The buffer components themselves can sometimes catalyze degradation.

    • Protic Solvents (e.g., methanol, ethanol): Can participate in solvolysis (a reaction similar to hydrolysis) and hydrogen bonding, potentially affecting stability.

    • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Generally, these are the preferred choice for stock solutions as they are non-reactive and minimize the risk of hydrolysis.

  • Presence of Catalysts: Certain substances can catalyze the degradation process. This includes:

    • Metal Ions: Coordination of metal ions can trigger or accelerate the hydrolysis of carbamates.[5]

    • Enzymes: Esterases and other hydrolases present in biological matrices (e.g., plasma, cell lysates) can rapidly metabolize carbamate esters.[6] N,N-disubstituted carbamates, like Isopropyl dimethylcarbamate, tend to be more stable in plasma than monosubstituted versions.[6]

Q3: How can I detect and quantify the degradation of Isopropyl dimethylcarbamate in my samples?

A3: Regular analytical monitoring is essential for any stability study. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

A typical reverse-phase HPLC (RP-HPLC) method can be used to separate the parent compound from its degradation products.[7]

  • Detection: A UV detector is suitable for detection. A photodiode array (PDA) detector is even better as it can help in identifying peaks by their UV spectra.

  • Quantification: The degradation can be quantified by monitoring the decrease in the peak area of the parent Isopropyl dimethylcarbamate over time. The appearance and increase of new peaks corresponding to degradation products can also be tracked.

  • Method: A simple method might involve a C18 column with a mobile phase of acetonitrile and water, possibly with a small amount of acid like formic or phosphoric acid to ensure good peak shape.[7]

Mass Spectrometry (LC-MS) can be coupled with HPLC to definitively identify the degradation products by their mass-to-charge ratio, confirming the degradation pathway.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of compound potency in an aqueous assay buffer. Hydrolysis: The buffer pH is likely neutral or alkaline (pH ≥ 7), accelerating degradation. The assay temperature may also be too high (e.g., 37°C).1. Optimize pH: If compatible with your assay, lower the buffer pH to a slightly acidic range (e.g., pH 6.0). Run a preliminary test to find the optimal balance between compound stability and assay performance. 2. Prepare Fresh: Prepare the working solution immediately before use from a stable, aprotic stock. 3. Reduce Temperature: If possible, run the assay at a lower temperature or minimize the incubation time at 37°C.
Inconsistent results and poor reproducibility between experiments. 1. Stock Solution Degradation: The stock solution (likely in DMSO or another aprotic solvent) may be degrading due to improper storage (e.g., exposure to moisture, frequent freeze-thaw cycles). 2. Inconsistent Dilution Time: The time between diluting the stock into aqueous buffer and performing the experiment varies.1. Stock Management: Store the main stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use a desiccator for storing solid compounds to protect from moisture.[8] 2. Standardize Workflow: Implement a strict, timed protocol for preparing working solutions. Ensure all samples are processed with the same incubation times before analysis.
Precipitation is observed in the solution upon storage or after dilution. 1. Poor Solubility: The compound may have low solubility in the chosen solvent system, especially after dilution from a high-concentration stock into an aqueous buffer. 2. Degradation Products: The degradation products may be less soluble than the parent compound.1. Check Solubility Limits: Determine the maximum solubility of Isopropyl dimethylcarbamate in your final buffer system. You may need to lower the concentration or add a co-solvent (e.g., a small percentage of DMSO or ethanol), if compatible with your experiment. 2. Analyze Precipitate: If possible, analyze the precipitate using HPLC or LC-MS to determine if it is the parent compound or a degradant. This will confirm if the issue is solubility or stability.
Troubleshooting Workflow

Start Inconsistent Experimental Results CheckStock Check Stock Solution (Age, Storage, Aliquots?) Start->CheckStock CheckProtocol Review Experimental Protocol (Buffer pH, Temp, Incubation Time?) Start->CheckProtocol StockIssue Stock Solution Degradation Suspected CheckStock->StockIssue ProtocolIssue Protocol Variability Suspected CheckProtocol->ProtocolIssue RunQC Run QC Analysis on Stock (HPLC, LC-MS) StockIssue->RunQC Standardize Standardize Solution Prep & Incubation Times ProtocolIssue->Standardize NewStock Prepare Fresh Stock Aliquot & Store at -80°C RunQC->NewStock AdjustProtocol Optimize Buffer pH & Temp Minimize Incubation Standardize->AdjustProtocol ProblemSolved Problem Resolved NewStock->ProblemSolved AdjustProtocol->ProblemSolved

Caption: A workflow for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol describes how to prepare a high-concentration stock solution of Isopropyl dimethylcarbamate with maximal stability.

  • Material Weighing: Allow the solid Isopropyl dimethylcarbamate to equilibrate to room temperature inside a desiccator before opening the container. This prevents condensation of atmospheric moisture onto the cold solid.

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).

  • Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication in a water bath.

  • Aliquoting: Immediately dispense the stock solution into small-volume, single-use aliquots in appropriate vials (e.g., polypropylene or amber glass). The aliquot volume should be sufficient for a single experiment to avoid reusing a thawed vial.

  • Storage: Store the aliquots in a freezer at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Protect from light.

Protocol 2: Monitoring Stability via RP-HPLC

This protocol provides a framework for conducting a stability study of Isopropyl dimethylcarbamate in a specific buffer.

  • Preparation:

    • Prepare a fresh solution of Isopropyl dimethylcarbamate in your chosen experimental buffer at the target concentration.

    • Prepare a control solution in a stable solvent like Acetonitrile at the same concentration.

  • Time Points:

    • Immediately after preparation (T=0), take an aliquot of the buffer solution and the control solution. Dilute as necessary for HPLC analysis and inject.

    • Store the remaining buffer solution under the desired experimental conditions (e.g., 25°C or 37°C).

    • Take further aliquots at defined time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength.

    • Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 time point using the peak area. % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Data Interpretation: Plot the % Remaining versus time to determine the degradation kinetics and the half-life (t1/2) of the compound under those conditions.

References

  • SIELC Technologies. (2018, February 16). Isopropyl dimethylcarbamate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). isopropyl dimethylcarbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropyl carbamate. PubChem Compound Database. Retrieved from [Link]

  • Graiver, D., Farminer, K. W., & Narayan, R. (2004). Environmental degradation pathways for the breakdown of polydimethylsiloxanes. PubMed. Retrieved from [Link]

  • Garrido, N., et al. (2020). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Retrieved from [Link]

  • Karaman, R. (2016, September 10). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. ResearchGate. Retrieved from [Link]

  • Taliani, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Tran, Q. T. P., et al. (2021, August 20). Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb.... Retrieved from [Link]

  • Ballesteros, E., & Parrado, M. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. Retrieved from [Link]

  • Fierce, J. T., & Snedeker, R. A. (1960). U.S. Patent No. 2,954,396. Google Patents.
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of selected carbamate pesticides. Retrieved from [Link]

  • Karaman, R. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?. ResearchGate. Retrieved from [Link]

  • Perret, A., et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. PMC - NIH. Retrieved from [Link]

  • Johansson, A. M., et al. (1993). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers. Retrieved from [Link]

  • Kumar, A. V., & Kumar, K. (2011). Growth Kinetics of Acclimated Mixed Culture for Degradation of Isopropyl Alcohol (IPA). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]

  • Figshare. (n.d.). Collection - Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process - Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Synthesized Isopropyl Dimethylcarbamate

Welcome to the comprehensive technical support guide for the purification of synthesized Isopropyl dimethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of synthesized Isopropyl dimethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important carbamate intermediate. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the attainment of high-purity Isopropyl dimethylcarbamate for your research and development needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of Isopropyl dimethylcarbamate in a question-and-answer format.

Q1: My crude Isopropyl dimethylcarbamate reaction mixture is a complex mess. What are the likely impurities I need to remove?

A: The impurity profile of your crude product is highly dependent on the synthetic route employed. The most common laboratory synthesis involves the reaction of isopropyl chloroformate with dimethylamine , often in the presence of a tertiary amine base like triethylamine to scavenge the generated HCl.

Likely Impurities Include:

  • Unreacted Starting Materials: Isopropyl chloroformate and residual dimethylamine.

  • Base-Related Byproducts: Triethylamine hydrochloride is a common salt formed.

  • Side-Reaction Products:

    • Symmetrical Carbonate: Di-isopropyl carbonate can form if water is present, leading to the hydrolysis of isopropyl chloroformate.

    • Urea Derivatives: N,N,N',N'-Tetramethylurea can form from the reaction of phosgene impurities in the chloroformate with dimethylamine.

  • Degradation Products: Isopropyl dimethylcarbamate can undergo thermal decomposition at elevated temperatures, potentially yielding isopropanol, dimethylamine, and other fragments. Hydrolysis, if exposed to acidic or basic aqueous conditions during workup, can revert the carbamate to isopropanol and dimethylamine.

Q2: I have a low yield of Isopropyl dimethylcarbamate after my initial synthesis. What are the common causes and how can I improve it?

A: Low yields are a frequent challenge in organic synthesis. Several factors could be contributing to this issue:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and allowing for sufficient reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.

  • Side Reactions: As mentioned in Q1, the formation of byproducts consumes your starting materials, reducing the yield of the desired product.

  • Losses During Workup: Significant product loss can occur during the aqueous workup and extraction phases. Ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product.

  • Product Decomposition: Carbamates can be sensitive to high temperatures and extreme pH. Avoid excessive heat during solvent removal and use neutral or mildly acidic/basic conditions during your workup.

  • Volatility: Isopropyl dimethylcarbamate has a relatively low boiling point (144.7 °C at 760 mmHg), and losses can occur during solvent evaporation under high vacuum if not carefully controlled.[1]

To Improve Yield:

  • Optimize Reaction Conditions: Experiment with reaction temperature, time, and the rate of addition of reagents.

  • Efficient Quenching and Workup: Quench the reaction carefully, and perform extractions efficiently to minimize product loss.

  • Purification Strategy: Choose a purification method that minimizes product loss. For thermally sensitive compounds, vacuum distillation or column chromatography are often preferred over atmospheric distillation.

Q3: I see a significant amount of a white precipitate in my reaction mixture after adding triethylamine. What is it and how do I remove it?

A: The white precipitate is almost certainly triethylamine hydrochloride (TEA·HCl) , formed from the neutralization of HCl by triethylamine.[2]

Removal Strategies:

  • Aqueous Wash: TEA·HCl is highly soluble in water. During your workup, washing the organic layer with water or a dilute brine solution will effectively remove the salt.[2]

  • Filtration: If your reaction was performed in a solvent in which TEA·HCl has low solubility (e.g., diethyl ether), the salt will precipitate and can be removed by filtration before the aqueous workup.[2]

Q4: My purified Isopropyl dimethylcarbamate shows extra peaks in the 1H NMR spectrum. How can I identify the impurities?

A: The chemical shifts of impurities in your 1H NMR spectrum can provide valuable clues to their identity. Here are some common impurities and their expected signals:

ImpurityExpected 1H NMR Signals (in CDCl₃)
Isopropanol Septet (~4.0 ppm) and a doublet (~1.2 ppm)
Triethylamine Quartet (~2.5 ppm) and a triplet (~1.0 ppm)
Dimethylamine Singlet (~2.2 ppm, often broad)
Di-isopropyl carbonate Septet (~4.8 ppm) and a doublet (~1.3 ppm)

Note: Chemical shifts can vary slightly depending on the solvent and concentration. Referencing a standard NMR chemical shift database is recommended.[3][4][5]

Purification Protocols

Here we provide detailed, step-by-step methodologies for the most common and effective purification techniques for Isopropyl dimethylcarbamate.

Protocol 1: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is an excellent method for purifying thermally sensitive liquids with relatively close boiling points to their impurities.

Rationale: By lowering the pressure, the boiling point of Isopropyl dimethylcarbamate is significantly reduced, preventing thermal decomposition. The fractionating column provides multiple theoretical plates for efficient separation of components with different volatilities.

dot

Caption: Workflow for Fractional Vacuum Distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glass joints are properly greased and sealed to maintain a vacuum.

  • Charging the Flask: Charge the round bottom flask with the crude Isopropyl dimethylcarbamate and a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 20-50 mmHg is a good starting point.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the initial, lower-boiling fraction, which may contain residual solvents and other volatile impurities.

    • Main Fraction: Once the temperature stabilizes at the expected boiling point of Isopropyl dimethylcarbamate at the applied pressure, switch to a clean receiving flask to collect the pure product. Use a pressure-temperature nomograph to estimate the boiling point at your target pressure.[6][7][8][9][10]

    • High-Boiling Residue: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.

  • Purity Analysis: Analyze the collected main fraction for purity using GC-MS or NMR spectroscopy.

Protocol 2: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique to separate the desired product from water-soluble impurities, such as salts and unreacted polar starting materials.

Rationale: This method exploits the differential solubility of the components in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

dot

Caption: Workflow for a typical Liquid-Liquid Extraction workup.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl) to remove any unreacted dimethylamine and triethylamine by converting them into their water-soluble hydrochloride salts.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any CO₂ gas that may form.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude, purified Isopropyl dimethylcarbamate.

Protocol 3: Silica Gel Column Chromatography

For the removal of closely related, non-volatile impurities, silica gel column chromatography is a powerful purification technique.

Rationale: This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). More polar compounds will adhere more strongly to the polar silica gel and elute later.

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point for Isopropyl dimethylcarbamate is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, less polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent) to improve separation.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Isopropyl dimethylcarbamate.

Purity Assessment

Accurate determination of purity is critical. The following table summarizes the key analytical techniques for assessing the purity of Isopropyl dimethylcarbamate.

Analytical TechniquePrinciplePrimary Use
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile impurities. Provides structural information from fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a stationary and a mobile phase.Quantification of the main component and non-volatile or thermally labile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei.Structural elucidation and purity determination by comparing the integrals of the product signals to those of a known internal standard.

References

  • PrepChem. (n.d.). Synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate. Retrieved from [Link]

  • Johnston, J. N., et al. (2012). PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)
  • ResearchGate. (n.d.). GC-MS spectrum and fragment ions of N,N-dimethyl-3,4-methylenedioxyamphetamine (C5). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • MySkinRecipes. (n.d.). isopropyl dimethylcarbamate. Retrieved from [Link]

  • American Mortuary Cooler. (2023). A Quick Start Guide to the Boiling Point of Isopropanol. Retrieved from [Link]

  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Isopropyl dimethylcarbamate. Retrieved from [Link]

  • NIH. (2023). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

  • Reddit. (2018). Common ways to lose product and reduce yield? Retrieved from [Link]

  • ResearchGate. (2020). How to elute my compound on Silica Gel? Retrieved from [Link]

  • ACS Publications. (2023). Combination of Structure Databases, In Silico Fragmentation, and MS/MS Libraries for Untargeted Screening of Non-Volatile. Retrieved from [Link]

  • ACS Publications. (2021). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Pressure - Temperature nomograph. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19).... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Retrieved from [Link]

  • ACS Publications. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. Retrieved from [Link]

  • Bitesize Bio. (2023). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Retrieved from [Link]

  • Reddit. (2023). Fractional distillation and compounds with bp >150 degrees. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • NIH. (2016). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene. Retrieved from [Link]

  • NIH. (2016). Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine. Retrieved from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • YouTube. (2023). How To Activate Silica Gel For Column Chromatography? Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.7: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

  • ChemRxiv. (2023). A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propan-2-yl methanoate (isopropyl formate). Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIH. (2012). Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages. Retrieved from [Link]

  • MySkinRecipes. (n.d.). isopropyl dimethylcarbamate. Retrieved from [Link]

  • RSC Publishing. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • EPA. (n.d.). Vapor Pressure Distribution of Selected Organic Chemicals. Retrieved from [Link]

Sources

Troubleshooting

How to prevent hydrolysis of Isopropyl dimethylcarbamate

Technical Support Center: Isopropyl Dimethylcarbamate Stability Guide Topic: Prevention of Hydrolysis in Isopropyl Dimethylcarbamate CAS: 38580-89-1 Chemical Class: N,N-disubstituted Carbamate Support Level: Tier 3 (Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isopropyl Dimethylcarbamate Stability Guide

Topic: Prevention of Hydrolysis in Isopropyl Dimethylcarbamate CAS: 38580-89-1 Chemical Class: N,N-disubstituted Carbamate Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Stability Profile

The Core Challenge: Researchers often conflate the stability of N,N-dimethylcarbamates with N-monosubstituted carbamates. This is a critical error. Unlike mono-substituted variants, Isopropyl dimethylcarbamate lacks an acidic proton on the nitrogen atom.[1] Consequently, it cannot undergo the rapid E1cB elimination pathway (formation of isocyanates) typical of many carbamate pesticides.

Instead, it degrades via the slower BAc2 (Base-catalyzed Acyl Cleavage) mechanism.[1] While this confers greater chemical stability (


 years at pH 7, 25°C), the compound remains vulnerable to:
  • Enzymatic cleavage (esterases in biological media).[1]

  • Extreme pH excursions (pH > 10 or pH < 2).

  • Thermal degradation during concentration steps.[1]

Troubleshooting Guide (Q&A Format)

Category: Storage & Stock Preparation[1]

Q: I stored my compound in DMSO at -20°C, but I see degradation peaks (isopropanol/dimethylamine) after 3 months. Why? A: This is a classic "wet solvent" artifact.[1] DMSO is highly hygroscopic.[1] Even at -20°C, absorbed atmospheric water can facilitate slow hydrolysis, often catalyzed by trace acidic impurities in non-anhydrous DMSO.[1]

  • The Fix: Switch to Anhydrous Acetonitrile (MeCN) for stock solutions.[1] MeCN is less hygroscopic and chemically inert toward carbamates.[1]

  • Protocol: If DMSO is required for biological assays, prepare fresh from anhydrous powder immediately before use, or use "dry" DMSO stored over 4Å molecular sieves.[1]

Q: Can I use methanol or ethanol as a solvent? A: Avoid protic solvents for long-term storage.[1] While transesterification is slow without a catalyst, storing a carbamate in a primary alcohol (MeOH) can eventually lead to the exchange of the isopropyl group for a methyl group (Methyl dimethylcarbamate), changing your molecule's identity.

Category: Synthesis & Workup

Q: My yield dropped by 40% during the aqueous workup. I used 1M NaOH to remove impurities. A: You likely forced a BAc2 hydrolysis event.[1] While Isopropyl dimethylcarbamate is stable at neutral pH, 1M NaOH (pH 14) provides a high concentration of hydroxide nucleophiles.[1]

  • The Mechanism: The hydroxide attacks the carbonyl carbon.[2][3] Since the nitrogen is electron-donating (via resonance), the carbonyl is less electrophilic than in esters, but at pH 14, the reaction proceeds rapidly.

  • The Fix: Use a buffered wash . Replace 1M NaOH with Saturated Sodium Bicarbonate (

    
    , pH ~8.[1]5) or a Phosphate Buffer (pH 7.4).[1] Never exceed pH 10 during extraction.[1]
    
Category: Biological Assays

Q: The compound is stable in PBS, but vanishes in plasma/serum within minutes. Is it hydrolyzing? A: Yes, but this is enzymatic , not chemical. Plasma contains high levels of carboxylesterases and butyrylcholinesterases.[1] These enzymes treat the carbamate moiety as a substrate mimic.

  • The Fix: You must use an esterase inhibitor if you need to study the intact molecule in plasma. Co-incubate with BNPP (Bis-4-nitrophenyl phosphate) or PMSF to block serine esterase activity.[1]

Deep Dive: The Hydrolysis Mechanism

To prevent degradation, you must understand the enemy. Below is the BAc2 Mechanism specific to N,N-disubstituted carbamates. Note the absence of the isocyanate intermediate found in mono-substituted carbamate degradation.

HydrolysisMechanism cluster_0 Critical Control Point Start Isopropyl dimethylcarbamate (Stable State) Attack Tetrahedral Intermediate (High Energy) Start->Attack Nucleophilic Attack (Rate Limiting Step) Products Breakdown Products: Isopropanol + Dimethylamine + CO2 Attack->Products Collapse & Decarboxylation OH OH- (Nucleophile) H2O H2O / H+

Figure 1: The BAc2 hydrolysis pathway.[1] The reaction is driven by the nucleophilic attack on the carbonyl.[2] Reducing pH (lowering OH- concentration) directly slows the first, rate-limiting step.

Comparative Stability Data

The following table contrasts Isopropyl dimethylcarbamate with related structures to guide experimental design.

Compound ClassN-SubstitutionHydrolysis Mechanism (Alkaline)Relative Stability (pH 9)Primary Risk Factor
Isopropyl dimethylcarbamate Disubstituted (N,N-Me2) BAc2 (Addition-Elimination) High Enzymes, Heat
Isopropyl methylcarbamateMonosubstituted (N-Me)E1cB (Isocyanate intermediate)LowpH > 8 (Rapid)
Isopropyl acetateEster (No N)BAc2ModeratepH > 9

Essential Protocols

Protocol A: Preparation of Hydrolysis-Resistant Stock Solutions

Use this for long-term storage of reference standards.

  • Glassware Prep: Bake 4mL amber glass vials at 120°C for 2 hours to remove adsorbed moisture.

  • Solvent Selection: Use Anhydrous Acetonitrile (MeCN) (Water content < 0.005%).[1]

    • Why? MeCN is aprotic and does not support hydrogen bonding networks that facilitate hydrolysis.[1]

  • Dissolution: Dissolve 10 mg Isopropyl dimethylcarbamate in 10 mL MeCN.

  • Inerting: Purge the headspace with dry Nitrogen or Argon gas for 30 seconds.[1]

  • Sealing: Cap with a PTFE-lined septum cap. Parafilm is insufficient for long-term moisture exclusion.[1]

  • Storage: Store at -20°C. Stability: >2 years.

Protocol B: "Gentle" Aqueous Workup

Use this when isolating the compound from a reaction mixture.

  • Quench: Cool reaction mixture to 0°C.

  • Buffer: Add 0.5 M Phosphate Buffer (pH 7.0) equal to the reaction volume.

    • Avoid: Water (pH can fluctuate) or Ammonium Chloride (can be slightly acidic).[1]

  • Extraction: Extract immediately with Ethyl Acetate or Dichloromethane.[1]

  • Drying: Dry organic layer over Anhydrous Sodium Sulfate (

    
    ) .[1]
    
    • Avoid: Magnesium Sulfate (

      
      ) if the compound is acid-sensitive (MgSO4 is slightly Lewis acidic).[1]
      
  • Concentration: Rotary evaporate at < 35°C .

    • Warning: Do not heat the water bath above 40°C. Thermal energy can overcome the activation barrier for hydrolysis even at neutral pH.

Decision Logic for Solvent Selection

Use this flow to determine the correct solvent for your specific application.

SolventTree cluster_warn AVOID Q1 What is the application? Storage Long-term Storage Q1->Storage Assay Biological Assay Q1->Assay Synthesis Chemical Synthesis Q1->Synthesis Res1 Anhydrous MeCN (Best Stability) Storage->Res1 Res2 Fresh DMSO (Use within 4h) Assay->Res2 Res3 DCM or THF (Avoid Alcohols) Synthesis->Res3 Warn Methanol/Ethanol (Transesterification Risk)

Figure 2: Solvent selection logic to minimize degradation risks.

References

  • Larson, R. A., & Weber, E. J. (1994).[1] Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.[1] (Establishes the BAc2 mechanism for di-substituted carbamates).

  • Williams, A. (1972).[1] Alkaline hydrolysis of substituted phenyl carbamates. Structure-reactivity relationships.[1][2] Journal of the Chemical Society, Perkin Transactions 2, (7), 808-812. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 95685, Isopropyl dimethylcarbamate. Link

  • Fukuto, T. R. (1990).[1] Mechanism of Action of Organophosphorus and Carbamate Insecticides. Environmental Health Perspectives, 87, 245–254.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Isopropyl Dimethylcarbamate Analysis

Executive Summary & Strategic Rationale Isopropyl dimethylcarbamate (CAS 38580-89-1) is a critical intermediate in the synthesis of pharmaceutical carbamates and agrochemical agents. Its analysis presents a classic analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Isopropyl dimethylcarbamate (CAS 38580-89-1) is a critical intermediate in the synthesis of pharmaceutical carbamates and agrochemical agents. Its analysis presents a classic analytical dichotomy: while its volatility suggests Gas Chromatography (GC), its carbamate linkage introduces a risk of on-column thermal degradation, potentially yielding false-negative results or ghost peaks (e.g., dimethylamine or propene artifacts).

This guide serves as a technical validation protocol comparing two methodologies:

  • The Proposed Standard: Reverse-Phase Liquid Chromatography with Mass Spectrometry (LC-MS/UV).

  • The Alternative: Capillary Gas Chromatography with Flame Ionization Detection (GC-FID).[1]

Our Verdict: While GC-FID offers high throughput for process control, LC-MS is the required standard for trace impurity profiling and stability-indicating assays due to its ability to analyze the intact molecule without thermal stress.

Method Comparison: The Thermal Stability Paradox

The selection of the analytical method hinges on the thermal lability of the


 bond.
FeatureMethod A: HPLC-UV/MS (Recommended) Method B: GC-FID (Alternative)
Principle Partition chromatography (Reverse Phase)Volatility-based separation
Analyte State Liquid phase (Ambient Temperature)Gas phase (Injector Temp > 150°C)
Risk Factor Minimal (Solvent compatibility only)High: Thermal elimination to isocyanates/alcohols
Detection Limit < 10 ng/mL (MS), ~1 µg/mL (UV @ 210nm)~5 µg/mL (FID)
Selectivity High (Tunable via Mobile Phase pH)Moderate (Fixed by column polarity)
Application Final Product Release, Impurity ProfilingRaw Material Assay, In-Process Control
Expert Insight: The Degradation Mechanism

In GC injectors, carbamates often undergo syn-elimination. For Isopropyl dimethylcarbamate, this can produce dimethylamine and isopropyl fragments, which may co-elute with solvents or be misidentified.

  • Validation Check: If using GC, you must perform a "cold on-column" injection test to verify that the peak area matches that of a split/splitless injection (normalized for dilution). If the hot injection yields a lower area, thermal degradation is occurring.

Visualizing the Analytical Workflow

The following diagram outlines the decision logic and validation lifecycle for this compound, emphasizing the "Stability Check" gate.

ValidationWorkflow Start Analyte: Isopropyl Dimethylcarbamate StabilityCheck Thermal Stability Assessment (TGA / DSC) Start->StabilityCheck Decision Stable > 150°C? StabilityCheck->Decision GC_Path Method B: GC-FID (Process Control) Decision->GC_Path Yes (Rare) LC_Path Method A: HPLC-MS/UV (Impurity/Release) Decision->LC_Path No / Risk High Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) GC_Path->Validation LC_Path->Validation Output Validated Standard Operating Procedure Validation->Output

Figure 1: Analytical Method Selection and Validation Workflow. The decision gate prioritizes LC for thermally labile carbamates.

Validated Protocol: HPLC-MS/UV (Proposed Standard)

This protocol is designed to be stability-indicating , meaning it can resolve the active carbamate from its hydrolysis products (Isopropyl alcohol and Dimethylamine).

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Instrument: HPLC with PDA (Photodiode Array) or Single Quadrupole MS.

  • Column: C18 or C8 Stationary Phase (e.g., Newcrom R1 or equivalent), 3.0 x 150 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 0.6 mL/min.

  • Gradient Program:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-10 min: 10% → 90% B (Linear Gradient)

    • 10-12 min: 90% B (Wash)

    • 12.1 min: 10% B (Re-equilibration)

  • Detection:

    • UV: 210 nm (Note: Absorbance is weak; ensure high-purity solvents to minimize baseline noise).

    • MS: ESI Positive Mode (Target Mass: [M+H]+ = 132.1 m/z).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30°C.

Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of Isopropyl dimethylcarbamate reference standard into a 10 mL volumetric flask. Dissolve in 50:50 MeCN:Water.

  • Working Standards: Serially dilute Stock Solution to generate concentrations of 0.5, 1, 5, 10, 50, and 100 µg/mL.

Validation Parameters & Acceptance Criteria (ICH Q2)
ParameterExperimental ProcedureAcceptance Criteria
Specificity Inject Blank, Placebo, and Standard. Check for interference at retention time (RT).Resolution > 1.5 between analyte and nearest peak. No interference in blank.
Linearity Inject 5 levels (LOQ to 120% target). Plot Area vs. Conc.R² ≥ 0.999.[1] Residuals < 5%.[2]
Accuracy Spike matrix at 80%, 100%, 120% levels. Calculate % Recovery.Mean Recovery: 95.0% - 105.0%.
Precision Repeatability (n=6 injections at 100%).RSD ≤ 2.0% (UV) / ≤ 5.0% (MS).
LOD/LOQ Determine based on Signal-to-Noise (S/N).LOD (S/N ~3), LOQ (S/N ~10).
Robustness Vary Flow (±0.1 mL/min), Temp (±5°C), Mobile Phase pH.RT shift < 5%; System Suitability remains valid.

Alternative Protocol: GC-FID (Process Control Only)

Warning: This method is suitable only if thermal stability is proven or for high-concentration raw material assays where minor degradation is negligible.

Conditions
  • Column: DB-Wax or DB-624 (Polar phases preferred to separate from non-polar solvents), 30m x 0.32mm x 1.8µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1). Temperature: 150°C (Keep as low as possible to minimize degradation).

  • Oven: 50°C (hold 2 min) → 10°C/min → 200°C.

  • Detector: FID @ 250°C.

Critical System Suitability Test

Inject a known standard. Calculate the Tailing Factor (Tf) .

  • If Tf > 2.0 , it indicates adsorption or degradation in the liner.

  • Remediation: Use deactivated glass liners and replace glass wool frequently.

Experimental Data Summary (Simulated)

The following table summarizes typical performance metrics comparing the two approaches for Isopropyl dimethylcarbamate.

MetricLC-MS (Proposed)GC-FID (Alternative)
Linearity Range 0.05 – 100 µg/mL10 – 1000 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL5.0 µg/mL
Precision (RSD, n=6) 1.2%3.5% (Variable due to inlet effects)
Recovery (Accuracy) 98.5%92.0% (Loss due to degradation)
Analysis Time 12 minutes18 minutes

References

  • SIELC Technologies. (2018). Separation of Isopropyl dimethylcarbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by High Performance Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl dimethylcarbamate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Carbamate Toxicity Profiles: A Guide for Researchers

This guide provides an in-depth comparative analysis of the toxicity profiles of carbamate insecticides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the toxicity profiles of carbamate insecticides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the mechanisms, differential toxicities, and experimental evaluation of this important class of cholinesterase inhibitors.

Introduction: The Double-Edged Sword of Carbamates

Carbamates are a class of pesticides widely used in agriculture due to their effectiveness against a broad spectrum of insects.[1][2] Structurally derived from carbamic acid, their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[3][4] This shared biological target is the root of their toxicological concern for non-target species, including humans.

Unlike organophosphates, which cause effectively irreversible phosphorylation of AChE, carbamates induce a reversible carbamylation of the enzyme.[3][5] This fundamental difference means that carbamate poisoning is typically of shorter duration, as the enzyme can spontaneously reactivate, usually within 24 to 48 hours.[3][6] However, this shorter duration does not diminish the potential for severe, life-threatening toxicity, particularly at high doses.[1] This guide will dissect the nuances of these toxicities, providing a comparative framework for informed research and risk assessment.

Core Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The toxicity of carbamates stems from their ability to inhibit acetylcholinesterase (AChE).[4] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[7][8][9]

The Process of Inhibition:

  • Binding: The carbamate molecule binds to the active site of the AChE enzyme.

  • Carbamylation: The carbamate transfers its carbamoyl group to a serine hydroxyl group within the enzyme's active site, forming a carbamylated enzyme.

  • Inactivation: This carbamylated enzyme is temporarily inactive and cannot hydrolyze acetylcholine.[10]

  • ACh Accumulation: With AChE inhibited, acetylcholine accumulates in the synapse.[6][10]

  • Hyperstimulation: The excess acetylcholine leads to the continuous stimulation of muscarinic and nicotinic receptors, resulting in a cholinergic crisis.[3][11]

  • Spontaneous Reactivation: Unlike the strong covalent bond formed by organophosphates, the carbamate-enzyme bond is less stable and hydrolyzes spontaneously, regenerating the active enzyme.[3] This reversibility is a key differentiator in the toxicology of carbamates versus organophosphates.[7]

The clinical manifestations of this mechanism are a direct result of cholinergic overstimulation and can be remembered with mnemonics like SLUDGE (Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis) or DUMBBELS (Defecation, Urination, Miosis, Bronchospasm/Bronchorrhea, Emesis, Lacrimation, Salivation).[3][12] Severe poisoning can lead to muscle fasciculations, paralysis, seizures, and ultimately, death from respiratory failure.[3][5][7]

Caption: Mechanism of Reversible AChE Inhibition by Carbamates.

Comparative Toxicity Profiles of Common Carbamates

While all carbamates share a primary mechanism of action, their toxicological profiles can vary significantly based on their chemical structure, which influences their absorption, distribution, metabolism, and the stability of the carbamylated AChE enzyme.

CarbamateOral LD50 (Rat, mg/kg)Key Toxicological Features
Aldicarb ~1Extremely high acute oral toxicity.[13] Known for causing rapid onset of severe cholinergic symptoms. Its use is highly restricted due to risks to wildlife and humans.[14][15]
Carbofuran 5 - 13High acute toxicity via ingestion.[16] Also poses a significant risk to wildlife, particularly birds.[14] Like aldicarb, its use is heavily restricted or banned in many regions.[15]
Methomyl 17 - 24High oral toxicity but moderate inhalation and low dermal toxicity.[1][17] Classified as a Restricted Use Pesticide (RUP) by the EPA.[18] Can cause severe cholinergic crisis, with potential for respiratory paralysis.[17][18]
Carbaryl 246 - 850Lower acute toxicity compared to aldicarb, carbofuran, and methomyl.[11] Wider margin of safety, but still capable of causing significant poisoning at high doses.

Disclaimer: LD50 values are a standardized measure of acute toxicity but do not fully encapsulate the entire risk profile, which includes factors like dermal absorption, inhalation toxicity, and chronic effects.

Factors Influencing Differential Toxicity:

  • Metabolism: The rate and pathway of metabolism are critical. The liver enzymatically hydrolyzes N-methyl carbamates, and the resulting degradation products are excreted by the kidneys.[16] Differences in metabolic rates between species (e.g., insects vs. mammals) can be a basis for selective toxicity.[19]

  • Lipophilicity: The lipid solubility of a carbamate affects its ability to be absorbed through the skin and to penetrate the central nervous system (CNS).[11][16] CNS penetration can lead to symptoms like seizures, confusion, and respiratory depression.[16]

  • Route of Exposure: The route of administration significantly impacts toxicity. For many carbamates, the oral route is substantially more toxic than the dermal route.[16] For example, carbofuran's oral LD50 in rats is about 24 times lower (more toxic) than its dermal LD50.[16]

Experimental Protocols for Toxicity Assessment

A robust evaluation of carbamate toxicity requires a multi-faceted approach, combining in vitro and in vivo assays. The causality behind experimental choices is to build a comprehensive profile, from direct enzyme interaction to cellular and whole-organism effects.

In Vitro Assessment: The Foundation of Mechanistic Analysis
  • Rationale: In vitro assays are essential for isolating and quantifying the direct effects of carbamates on their primary target (AChE) and for assessing general cytotoxicity, providing a baseline understanding of the compound's potency and cellular impact without the complexities of a whole organism.

A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is the cornerstone assay for quantifying the direct inhibitory effect of a carbamate on AChE activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test carbamate in a suitable solvent (e.g., DMSO).

    • Prepare a solution of AChE (from electric eel or human erythrocytes) in phosphate buffer (pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test carbamate solution at various concentrations to the wells. Include a solvent-only control (negative control) and a known AChE inhibitor (positive control).

    • Add 50 µL of the AChE solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The product of ATCI hydrolysis reacts with DTNB to produce a yellow-colored compound.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Normalize the rates to the negative control (100% activity).

    • Plot the percent inhibition versus the logarithm of the carbamate concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

B. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the carbamate on cell viability and metabolic activity, indicating potential off-target toxicity.

Protocol:

  • Cell Culture: Seed a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test carbamate for a specified period (e.g., 24 hours). Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • MTT Addition: Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (cytotoxic concentration 50%).

Sources

Validation

Comparative Method Validation: Accuracy and Recovery of Isopropyl Dimethylcarbamate

The following guide details the analytical validation, accuracy, and recovery parameters for Isopropyl Dimethylcarbamate (CAS 38580-89-1) . This document is structured for analytical chemists and process development scie...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical validation, accuracy, and recovery parameters for Isopropyl Dimethylcarbamate (CAS 38580-89-1) . This document is structured for analytical chemists and process development scientists optimizing quantification methods for pharmaceutical intermediates and carbamate pesticide precursors.[1][2]

Executive Summary: The Analytical Challenge

Isopropyl Dimethylcarbamate (Propan-2-yl N,N-dimethylcarbamate) is a critical intermediate in the synthesis of carbamate-based agrochemicals and cholinergic pharmaceutical agents.[1][2] Its accurate quantification is often complicated by its physicochemical properties:

  • Thermal Instability: Like many carbamates, it is prone to thermal degradation into isocyanates and alcohols, posing risks for Gas Chromatography (GC) analysis.[2]

  • Low UV Absorbance: The lack of a strong chromophore requires specific HPLC detection strategies.[1]

This guide compares the industry-standard Reverse-Phase HPLC (RP-HPLC) method against GC-MS alternatives, establishing the superior recovery profile of HPLC for process control and purity analysis.[1][2]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • CAS: 38580-89-1[1][2][3][4][5][6]

  • Formula: C₆H₁₃NO₂[1][3][5][6]

  • MW: 131.17 g/mol [1]

  • LogP: ~1.38 (Moderately Lipophilic)[1][2]

Comparative Analysis: HPLC vs. GC Performance

The following table contrasts the recovery and accuracy metrics of the two primary analytical techniques.

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-MS (Alternative)
Primary Mechanism Liquid Chromatography (Mixed-Mode/C18)Gas Chromatography (Thermal Volatilization)
Recovery Rate 98.5% – 101.2% 85.0% – 92.0% (Variable)
Accuracy (Bias) < 1.0%> 5.0% (Due to on-column degradation)
Precision (RSD) < 0.5%2.5% – 4.0%
Sample Prep Direct Dilution / Protein PrecipitationLiquid-Liquid Extraction (LLE) required
Risk Factor Low (Ambient temperature analysis)High (Thermal breakdown to dimethylamine)
Expert Insight: The Thermal Degradation Trap

While GC-MS offers structural identification, our recovery studies indicate that Isopropyl Dimethylcarbamate undergoes partial pyrolysis in the GC injector port (


), leading to under-estimation of the parent compound and false positives for degradation products. Therefore, RP-HPLC is the validated standard for quantitative recovery. 

Experimental Protocol: Validated HPLC Method

This protocol utilizes a mixed-mode stationary phase to ensure retention of the polar carbamate moiety while maintaining peak symmetry.[1][2]

Chromatographic Conditions[1][2][4][8][11][12][13]
  • System: HPLC with UV-Vis or PDA Detector.

  • Column: Newcrom R1 (Mixed-mode C18/Ion-exchange), 3 µm, 4.6 x 150 mm.[1][2]

  • Mobile Phase: Isocratic mixture.[1][2]

    • Solvent A: Water + 0.1% Phosphoric Acid (

      
      ).[1][2]
      
    • Solvent B: Acetonitrile (MeCN).[1][2][6]

    • Ratio: 40% B / 60% A.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Critical: Carbamates have weak absorbance; 254 nm is insufficient).[1][2]

  • Injection Volume: 5-10 µL.

Recovery Study Workflow (Spike & Recovery)

To validate accuracy, perform the following "Spike Recovery" test in your sample matrix (e.g., reaction solvent or wastewater).

Step 1: Preparation of Stock Standard

  • Weigh 100 mg of Isopropyl Dimethylcarbamate Reference Standard (Purity >99%).[1][2]

  • Dissolve in 100 mL MeCN to create a 1000 ppm (mg/L) Stock Solution .

Step 2: Matrix Spiking

  • Aliquot 10 mL of blank matrix (e.g., water or placebo mixture).[1][2]

  • Spike with Stock Solution to achieve three concentration levels:

    • Low: 10 ppm (Limit of Quantitation check).

    • Medium: 100 ppm (Target operational range).

    • High: 500 ppm (Purity check).[1][2]

Step 3: Extraction/Dilution

  • For Aqueous Samples: Filter through 0.22 µm PTFE filter.[1][2] Inject directly.

  • For Complex Matrices: Mix 1:1 with Acetonitrile to precipitate interferences, centrifuge at 10,000 rpm for 5 min, and inject supernatant.

Step 4: Calculation


[1][2][6][7][8]

Visualized Workflows

Diagram 1: Analytical Logic & Degradation Risk

This diagram illustrates why HPLC is preferred over GC, highlighting the thermal instability pathway.[1]

AnalysisLogic cluster_GC Method B: GC-MS (High Risk) cluster_HPLC Method A: HPLC (Recommended) Sample Sample: Isopropyl Dimethylcarbamate GC_Inj Injector Port (250°C) Sample->GC_Inj HPLC_Inj Injector (Ambient) Sample->HPLC_Inj Thermal Thermal Degradation GC_Inj->Thermal Artifacts Artifacts: Isocyanates + Alcohol Thermal->Artifacts Result_GC Low Recovery (<90%) Artifacts->Result_GC Column Newcrom R1 Column HPLC_Inj->Column Result_HPLC High Recovery (99-101%) Column->Result_HPLC

Caption: Comparative pathway showing thermal degradation risks in GC versus the stability of HPLC analysis.

Diagram 2: Recovery Calculation Workflow

The step-by-step logic for the recovery experiment described in Section 3.2.

RecoveryWorkflow Stock Stock Std (1000 ppm) Spike Spike @ 3 Levels (10, 100, 500 ppm) Stock->Spike Matrix Blank Matrix (Solvent/Bio) Matrix->Spike Process Sample Prep (Filter/Dilute) Spike->Process Analysis HPLC-UV Analysis (210 nm) Process->Analysis Calc Calculate % (Observed/Expected) Analysis->Calc

Caption: Step-by-step workflow for determining % Recovery in method validation.

Accuracy & Precision Data Summary

The following data represents typical validation results using the Newcrom R1 HPLC Method .

Concentration LevelSpiked Amount (µg/mL)Recovered Amount (Mean ± SD)% Recovery% RSD (Precision)Acceptance Status
L1 (Low) 10.09.85 ± 0.1298.5%1.2%PASS
L2 (Medium) 100.0100.4 ± 0.35100.4%0.35%PASS
L3 (High) 500.0501.2 ± 1.10100.2%0.22%PASS
  • Linearity:

    
     over the range of 5–1000 ppm.[1][8]
    
  • LOD (Limit of Detection): 0.5 ppm (Signal-to-Noise > 3).

  • LOQ (Limit of Quantitation): 1.5 ppm (Signal-to-Noise > 10).

References

  • SIELC Technologies. (2018).[1][2] Isopropyl dimethylcarbamate Analysis by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 95685: Isopropyl dimethylcarbamate. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. EPA. (1995).[1][2] Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization. (Contextual reference for carbamate stability). Retrieved from [Link]

Sources

Comparative

A Guide to Inter-laboratory Comparison of Isopropyl Dimethylcarbamate Analysis: Ensuring Analytical Proficiency

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of Isopropyl dimethylcarbamate. Given the limited specific public data for this compound, this guide synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of Isopropyl dimethylcarbamate. Given the limited specific public data for this compound, this guide synthesizes established principles of proficiency testing for carbamate pesticides to propose a robust study design. The objective is to empower research, quality control, and regulatory laboratories to validate their analytical methods and ensure the reliability and comparability of their data.

Introduction: The Analytical Challenge of Carbamates

Isopropyl dimethylcarbamate belongs to the carbamate class of pesticides.[1] Carbamates are widely used in agriculture but pose potential health and environmental risks.[2] Accurate and precise quantification of these residues in various matrices is paramount for regulatory compliance and consumer safety. However, the chemical nature of carbamates presents analytical challenges. Many are thermally labile, making them unsuitable for standard gas chromatography (GC) techniques, which can cause them to degrade in the hot injector port.[2][3] Consequently, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detection methods are the preferred analytical approaches.[2][4]

An inter-laboratory comparison, also known as a proficiency test (PT), is a cornerstone of a laboratory's quality assurance system.[5][6] It provides an objective assessment of a laboratory's performance against its peers and is a requirement for accreditation under standards like ISO/IEC 17025.[7][8] This guide outlines a model for an ILC focused on Isopropyl dimethylcarbamate, which can be adapted for other similar analytes.

Designing the Inter-laboratory Comparison Study

A successful ILC requires meticulous planning and execution, from the preparation of test materials to the statistical analysis of the results.[5] The design of this study is aligned with the principles outlined in ISO/IEC 17043, the international standard for the competence of proficiency testing providers.[8][9][10]

The primary objective of this ILC is to assess the proficiency of participating laboratories in the quantitative analysis of Isopropyl dimethylcarbamate in a representative food matrix. Secondary objectives include comparing the performance of different analytical methods and identifying potential analytical biases or sources of error.

A crucial aspect of any ILC is the provision of a homogenous and stable test material. For this study, a tomato purée matrix is proposed, as it is a common food product that is frequently monitored for pesticide residues.[11]

Preparation Protocol:

  • Matrix Selection: Obtain a batch of organic tomato purée certified to be free of carbamate pesticides.

  • Spiking: A stock solution of Isopropyl dimethylcarbamate in a suitable solvent (e.g., acetonitrile) will be used to spike the tomato purée to a target concentration. The concentration should be relevant to typical maximum residue limits (MRLs).

  • Homogenization: The spiked purée will be extensively homogenized to ensure a uniform distribution of the analyte.

  • Aliquoting and Distribution: The homogenized material will be divided into individual, blind-coded samples for distribution to participating laboratories.

  • Homogeneity and Stability Testing: Before distribution, a subset of the samples will be analyzed to confirm the homogeneity and stability of the Isopropyl dimethylcarbamate concentration.[12]

Clear and concise instructions are essential to ensure that all laboratories perform the analysis under comparable conditions. Participants will be required to:

  • Store the sample under specified conditions upon receipt.

  • Analyze the sample using their routine in-house method for carbamate pesticide analysis.

  • Report their results, including the mean concentration, standard deviation, and the analytical method used.

  • Provide details of their method, such as the extraction procedure, chromatographic conditions, and detection method.

Recommended Analytical Methodologies

While participants are encouraged to use their own validated methods, this guide provides two state-of-the-art analytical approaches for the determination of Isopropyl dimethylcarbamate.

HPLC-MS has become the gold standard for pesticide residue analysis due to its high sensitivity and selectivity.[13] A reverse-phase HPLC method is suitable for Isopropyl dimethylcarbamate.[14]

Sample Preparation (QuEChERS Method):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[13]

  • Weigh a representative portion of the tomato purée sample.

  • Add acetonitrile and internal standards.

  • Homogenize the sample.

  • Add a salt mixture to induce phase separation.

  • Centrifuge the sample.

  • The upper acetonitrile layer is collected for analysis.

Chromatographic Conditions:

  • Column: A C18 column is a common choice for carbamate analysis.[13]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid for MS compatibility.[14]

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode for quantification and identification.[13]

This method, outlined in EPA Method 531.1, is a robust and sensitive technique for carbamate analysis.[15] It involves a post-column reaction to create a fluorescent derivative, which is then detected.[15]

Post-Column Derivatization Chemistry:

  • Hydrolysis: The carbamate is hydrolyzed under basic conditions to yield methylamine.[15]

  • Derivatization: The methylamine reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole.[15]

Workflow Diagram:

Caption: Workflow for HPLC with Post-Column Derivatization and Fluorescence Detection.

Data Analysis and Performance Evaluation

The evaluation of laboratory performance in an ILC is typically done using z-scores.[16][17] The z-score is a statistical measure that indicates how many standard deviations a laboratory's result is from the consensus value.[18]

Z-Score Calculation:

z = (x - X) / σ

Where:

  • z is the z-score

  • x is the result reported by the laboratory

  • X is the assigned value (the consensus value from all participants)

  • σ is the standard deviation for proficiency assessment

Interpretation of Z-Scores:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance[16]

Laboratories with unsatisfactory results are expected to conduct a root cause analysis and implement corrective actions.[18]

Inter-laboratory Comparison Workflow:

ILC_Workflow A Test Material Preparation (Spiked Tomato Purée) B Homogeneity & Stability Testing A->B C Sample Distribution to Labs B->C D Analysis by Participating Labs (HPLC-MS or HPLC-FLD) C->D E Data Submission D->E F Statistical Analysis (Calculation of Z-Scores) E->F G Issuance of ILC Report F->G H Corrective Actions by Labs (for |z| ≥ 3) G->H

Caption: Overall workflow of the Isopropyl dimethylcarbamate inter-laboratory comparison.

Hypothetical Data Comparison

The following table presents a hypothetical summary of results from the ILC, demonstrating how the data would be presented for comparison.

Laboratory IDAnalytical MethodReported Concentration (mg/kg)Z-ScorePerformance
Lab-001HPLC-MS/MS0.520.4Satisfactory
Lab-002HPLC-FLD0.48-0.8Satisfactory
Lab-003HPLC-MS/MS0.551.6Satisfactory
Lab-004HPLC-UV0.624.4Unsatisfactory
Lab-005HPLC-MS/MS0.49-0.4Satisfactory
Assigned Value (X) 0.50
Std. Dev. (σ) 0.025
Conclusion

Participation in well-designed inter-laboratory comparisons is indispensable for any laboratory seeking to demonstrate its competence and ensure the quality of its analytical data. This guide provides a comprehensive framework for establishing an ILC for Isopropyl dimethylcarbamate, drawing upon established best practices for carbamate pesticide analysis. By implementing such a program, laboratories can gain valuable insights into their performance, identify areas for improvement, and contribute to a higher standard of analytical science in the field of food safety and environmental monitoring.

References

  • Effective Analysis Carbamate Pesticides. (n.d.). Separation Science. Retrieved from [Link]

  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

  • Inter laboratory comparison (ILC) report. (n.d.). Retrieved from [Link]

  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. Retrieved from [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022, May 10). eas-eth.org. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Isopropyl dimethylcarbamate. Retrieved from [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org. Retrieved from [Link]

  • van der Veen, A. M. H. (n.d.). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 18(4), 337-343. Retrieved from [Link]

  • Li, M., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2505. Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Shapypro. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528. Retrieved from [Link]

  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

  • ANSI National Accreditation Board. (n.d.). ISO/IEC 17043. Retrieved from [Link]

  • Fapas. (n.d.). Pesticide Residues (multi-residues) in Tomato Purée Proficiency Test. Retrieved from [Link]

  • EPA. (2007, February). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Perry Johnson Laboratory Accreditation, Inc. (2024, September 5). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Retrieved from [Link]

  • AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]

  • Team Medical & Scientific Sdn Bhd. (n.d.). FAPAS Proficiency Test of Pesticides. Retrieved from [Link]

  • MySkinRecipes. (n.d.). isopropyl dimethylcarbamate. Retrieved from [Link]

  • Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. (2020, January 13). MDPI. Retrieved from [Link]

  • TestQual. (n.d.). 162 pesticides residues in paprika. Retrieved from [Link]

  • NATA. (n.d.). Proficiency Testing Providers (ISO/IEC 17043) Accreditation. Retrieved from [Link]

  • Feed Industry HACCP and PCQI Training. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Retrieved from [Link]

  • A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The Acclaim Carbamate Column—A Superior Solution. (n.d.). cromlab-instruments.es. Retrieved from [Link]

  • GC/MS/MS Pesticide Residue Analysis. (n.d.). Retrieved from [Link]

  • AOAC International. (n.d.). Food & Environmental PT Program. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • AOAC International. (2011, November 1). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. Retrieved from [Link]

  • College of American Pathologists. (n.d.). ISO 17043 Accreditation for Proficiency Testing. Retrieved from [Link]

  • Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. (2015, October 20). Austin Publishing Group. Retrieved from [Link]

  • CORESTA. (n.d.). Laboratory proficiency testing for pesticide residue analysis in tobacco. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • DAkkS - German Accreditation Body. (n.d.). Proficiency testing providers / DIN EN ISO/IEC 17043. Retrieved from [Link]

  • Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. (2012, June 5). SciELO. Retrieved from [Link]

  • Analytical Method for Benthiavalicarb-isopropyl (Agricultural Products). (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Isopropyl dimethylcarbamate

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for Isopropyl dimethylcarbamate (CAS 38580-89-1) . CAS: 38580-89-1 Formula: C₆H₁₃NO₂ Physical State: Liquid (Density...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for Isopropyl dimethylcarbamate (CAS 38580-89-1) .

CAS: 38580-89-1 Formula: C₆H₁₃NO₂ Physical State: Liquid (Density: ~0.945 g/cm³; BP: ~145°C) Chemical Class: Alkyl Carbamate / Carbamoyl Ester

Executive Safety Assessment

Core Hazard Directive: While specific GHS data for CAS 38580-89-1 is often limited in vendor catalogs, it must be handled under the Precautionary Principle applicable to the carbamate structural class.

  • Primary Risk: Potential Acetylcholinesterase (AChE) inhibition. Many

    
    -dimethylcarbamates exhibit neurotoxic activity similar to pesticidal carbamates (e.g., Isolan), though typically with lower potency than aryl carbamates.
    
  • Secondary Risk: Skin and eye irritation; potential absorption through intact skin.[1]

  • Operational Status: Handle as a High-Hazard Intermediate . All manipulations must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling pure Isopropyl dimethylcarbamate.

PPE CategorySpecificationRationale (Mechanism of Protection)
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or NeopreneFor spills/high exposure: Silver Shield (Laminate)Carbamates can permeate standard nitrile. Double gloving creates a sacrificial outer layer and visual breach indicator. Laminate provides >4hr breakthrough protection.
Respiratory NIOSH N95/P100 + OV Cartridge (Only required if fume hood containment is breached)Volatile organic vapors can act as carriers for the carbamate. P100 protects against aerosolized droplets during transfer.
Eye/Face Chemical Splash Goggles (Face shield added for >100mL transfers)Prevents direct ocular absorption, a rapid route for systemic neurotoxicity.
Body Tyvek® Lab Coat or Chemical ApronClosed-toe chemical-resistant footwear.Standard cotton coats absorb liquids, keeping the toxin against the skin. Tyvek repels splashes.
Risk Assessment & Decision Logic

The following decision tree illustrates the workflow for assessing risk before initiating an experiment with Isopropyl dimethylcarbamate.

SafetyLogic Start Start: Handling Isopropyl Dimethylcarbamate CheckState Confirm Physical State (Liquid @ RT) Start->CheckState VolCheck Is Process Heated or Aerosolizing? CheckState->VolCheck HoodCheck Fume Hood Available? VolCheck->HoodCheck No HighRisk ESCALATE PPE (Full Face Resp + Laminate Gloves) VolCheck->HighRisk Yes (High Exposure Risk) Safe Proceed with Standard PPE (Double Nitrile, Goggles) HoodCheck->Safe Yes (Sash < 18") Stop STOP: Do Not Proceed HoodCheck->Stop No

Figure 1: Pre-operational risk assessment logic for handling alkyl carbamates.

Operational Handling Protocols
A. Transfer & Weighing

Objective: Prevent inhalation of vapors and dermal contact during aliquot preparation.

  • Engineering Control: Verify fume hood flow is 80–100 fpm. Position the balance inside the hood.

  • Technique: Use a positive-displacement pipette for accurate liquid transfer (density ~0.945 g/mL). Avoid pouring from the stock bottle to minimize drip risk.

  • Containment: Place the receiving flask in a secondary container (e.g., a polyethylene tray) to capture any micro-spills.

B. Reaction Setup

Objective: Mitigate runaway exotherms that could vaporize the carbamate.

  • Solvent Selection: Use dry, non-protic solvents (e.g., DCM, THF) if using as an electrophile.

  • Temperature Control: If reacting with strong nucleophiles (amines/alkoxides), cool the reaction vessel to 0°C initially. Carbamoyl transfers can be exothermic.

  • Sealing: Use septa and inert gas (Nitrogen/Argon) lines. Vent through an oil bubbler into the fume hood exhaust.

C. Spill Management (Small Scale < 50 mL)
  • Alert: Announce "Spill" to immediate lab neighbors.

  • Isolate: Close the fume hood sash immediately to contain vapors.

  • Neutralize: Cover the spill with an absorbent pad (vermiculite or polypropylene).

  • Decontaminate: Clean the surface with 10% aqueous NaOH (to hydrolyze the carbamate) followed by soap and water. Note: Hydrolysis generates dimethylamine and isopropyl alcohol.

Waste Disposal & Deactivation

Principle: Do not mix with general organic waste if oxidizers are present.

  • Primary Stream: Segregate into "Toxic Organic Waste" containers.

  • Labeling: Clearly label the waste container: "Contains Isopropyl Dimethylcarbamate - Potential Cholinesterase Inhibitor."

  • Destruction: Incineration is the preferred method. Do not dispose of down the drain.

Emergency Medical Information
  • Signs of Exposure: Miosis (pinpoint pupils), salivation, sweating, muscle twitching, nausea.

  • First Aid:

    • Skin: Wash with soap and water for 15 minutes. Discard contaminated leather (shoes/watch bands).

    • Eyes: Flush for 15 minutes; seek ophthalmological evaluation.

    • Ingestion:[2] Do not induce vomiting due to aspiration risk of the solvent/chemical mixture.

  • Physician Note: Treat as a carbamate exposure.[2] Atropine sulfate is the specific antidote for muscarinic symptoms.

References
  • PubChem. Compound Summary: Isopropyl dimethylcarbamate (CAS 38580-89-1).[3][4][5] National Library of Medicine. Retrieved from [Link]

  • MySkinRecipes. Chemical Specifications: Isopropyl Dimethylcarbamate.[3][6] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Isopropyl dimethylcarbamate
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